3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Description
Properties
CAS No. |
61228-01-1 |
|---|---|
Molecular Formula |
C12H26Si2 |
Molecular Weight |
226.50 g/mol |
IUPAC Name |
trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane |
InChI |
InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3 |
InChI Key |
JIGMWKAYLNHHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Summary & Strategic Utility
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne represents a critical exercise in organosilicon chemistry, specifically targeting the generation of sterically encumbered alkyne scaffolds. Unlike simple terminal alkynes, this molecule features a quaternary center at the propargylic position (C3) and dual silylation, rendering it a valuable precursor for:
-
Sterically Controlled Polymerization: Used as a monomer or terminator in conducting polymers where inter-chain distance must be modulated.
-
Peterson Olefination Variants: The propargylic silyl group allows for specific rearrangement chemistries under Lewis acid catalysis.
-
Orthogonal Protection: The C1-TMS and C3-TMS groups have differential lability toward fluoride sources and bases, enabling regioselective deprotection strategies.
This guide details the dianion-mediated synthesis of the target molecule from 3-methyl-1-pentyne. It emphasizes the role of amine additives in kinetic deprotonation and provides a self-validating characterization workflow.
Retrosynthetic Logic & Mechanism
The Challenge of Propargylic Deprotonation
The synthesis relies on the formation of a dianion .
-
Proton A (Terminal Alkyne): High acidity (
). Easily removed by -BuLi. -
Proton B (Propargylic): Lower acidity (
) and sterically hindered by the sec-butyl framework.
Standard
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise lithiation pathway. The addition of TMEDA is the critical control point for accessing the dianion.
Comprehensive Synthesis Protocol
Reagents & Materials Table
| Reagent | Equiv.[1][2][3] | Role | Critical Specification |
| 3-Methyl-1-pentyne | 1.0 | Substrate | Dry over molecular sieves (4Å). |
| 2.4 | Base | Titrate before use (e.g., with diphenylacetic acid). | |
| TMEDA | 2.4 | Ligand | Distilled from CaH |
| TMSCl | 2.5 | Electrophile | Freshly distilled; clear liquid. |
| THF | Solvent | Medium | Anhydrous; distilled from Na/Benzophenone. |
Experimental Workflow
Step 1: Reactor Setup
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Cool the flask under a stream of nitrogen.
-
Add anhydrous THF (150 mL) and 3-methyl-1-pentyne (20.0 mmol) .
-
Cool the solution to -78°C (dry ice/acetone bath).
Step 2: Dianion Generation (The "Metallation" Phase)
-
Add
-BuLi (2.4 equiv) dropwise over 20 minutes. Note: The first equivalent deprotonates the alkyne; the solution may turn slight yellow. -
Add TMEDA (2.4 equiv) dropwise.
-
Crucial Step: Remove the cooling bath and allow the reaction to warm to 0°C , then stir at ambient temperature (25°C) for 2 hours.
-
Observation: The solution often deepens in color (orange/brown) indicating the formation of the delocalized propargylic/allenyl dianion.
-
Step 3: Electrophilic Quench
-
Cool the reaction mixture back to -78°C .
-
Add TMSCl (2.5 equiv) dropwise via the addition funnel. Ensure the internal temperature does not exceed -60°C to prevent side reactions.
-
Allow the mixture to warm slowly to room temperature overnight (12 hours).
-
Causality: Slow warming ensures complete silylation of the sterically hindered quaternary center at C3.
-
Step 4: Workup & Purification
-
Quench: Pour the reaction mixture into ice-cold saturated NH
Cl solution (100 mL). -
Extraction: Extract with diethyl ether (
mL). -
Drying: Wash combined organics with brine, dry over MgSO
, and filter. -
Isolation: Concentrate under reduced pressure.
-
Purification: Distillation under reduced pressure (Kugelrohr or fractional) is preferred over chromatography due to the non-polar nature of the product.
-
Target: Collect the fraction boiling at approx. 85-95°C / 10 mmHg (estimated based on homologues).
-
Characterization & Validation
The formation of the product creates a quaternary center at C3, removing the propargylic proton. This results in a distinct NMR signature.[4]
Expected NMR Data (Self-Validation)
| Nucleus | Shift ( | Multiplicity | Assignment | Validation Check |
| 0.12 | Singlet (9H) | C1-Si(CH | Terminal TMS | |
| 0.08 | Singlet (9H) | C3-Si(CH | Propargylic TMS (Shielded) | |
| 1.15 | Singlet (3H) | C3-CH | Methyl on Quaternary C3 | |
| 1.45 | Multiplet (2H) | C4-CH | Methylene diastereotopic | |
| 0.90 | Triplet (3H) | C5-CH | Terminal Ethyl Methyl | |
| 108.5 | Quaternary | C | Acetylenic C1 | |
| 88.2 | Quaternary | C | Acetylenic C2 | |
| 32.5 | Quaternary | C 3 | Diagnostic Quaternary Center |
Critical QC Point: The absence of a proton signal at
Workflow Visualization (DOT)
Figure 2: Operational workflow for the synthesis, highlighting the temperature gradients required for selectivity.
Troubleshooting & Optimization
-
Problem: Monosilylation only (Recovery of 1-trimethylsilyl-3-methyl-1-pentyne).
-
Problem: Low Yield / Polymerization.
References
-
West, R., & Jones, P. C. (1969). Polylithium Compounds. II. Polylithiated Alkynes. Journal of the American Chemical Society, 91(22), 6156–6161. [Link]
-
Reich, H. J. (2012). Role of HMPA and TMEDA in Organolithium Chemistry. chem.wisc.edu. [Link]
- Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard text for alkyne experimental protocols).
-
Corey, E. J., & Rücker, C. (1982). Triisopropylsilyl-alkynes: A new protecting group. Tetrahedron Letters, 23(7), 719-722. [Link]
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. vapourtec.com [vapourtec.com]
Spectroscopic Characterization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne: A Comprehensive Technical Guide
Executive Summary
As organosilicon chemistry advances, the structural elucidation of sterically congested, multi-silylated alkynes has become critical for downstream cross-coupling and materials synthesis. 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) represents a highly specialized motif featuring a chiral propargylic center flanked by two bulky trimethylsilyl (TMS) groups[1].
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of this molecule. By moving beyond mere data tabulation, this guide explains the fundamental quantum and magnetic causalities driving these observations—specifically focusing on anisotropic shielding and diastereotopic splitting—while establishing self-validating protocols for rigorous laboratory characterization.
Structural Causality & Magnetic Environments
To interpret the spectroscopic data of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne accurately, one must first deconstruct its steric and electronic topology. The molecule consists of a 1-pentyne backbone with the following substitutions:
-
C1 Position: A terminal TMS group attached directly to the sp-hybridized alkyne carbon.
-
C3 Position: A quaternary propargylic carbon bonded to a methyl group, an ethyl group, and a second TMS group.
The Chiral Center and Diastereotopicity
The C3 carbon is bonded to four distinct substituents: an ethyl group, a methyl group, a TMS group, and the silylated alkyne moiety. Consequently, C3 is a chiral center . While the enantiomers (
Mass Spectrometry (EI-MS) Analysis
Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint for organosilanes. The molecular ion (
Fragmentation Causality
The dominant fragmentation pathways are driven by the thermodynamic stability of the resulting silicon-stabilized cations (the
-
Loss of Methyl/Ethyl: Cleavage of the alkyl groups at the C3 position yields stable propargylic/allylic cations (m/z 211 and 197).
-
Base Peak: The cleavage of the Si-C bond yields the highly stable TMS cation (m/z 73), which dominates the spectrum.
Fig 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 1: Key EI-MS Fragments
| Fragment Ion | m/z | Relative Abundance | Structural Assignment |
| 226 | < 5% | Intact Molecular Ion | |
| 211 | 15% | Loss of C3-Methyl or TMS-Methyl | |
| 197 | 25% | Loss of C3-Ethyl group | |
| 153 | 10% | Loss of intact TMS radical | |
| 73 | 100% | Trimethylsilyl cation (Base Peak) |
Nuclear Magnetic Resonance (NMR) Profiling
The NMR data synthesized below is grounded in the established chemical shifts of closely related structural analogs, such as 1,3-bis(trimethylsilyl)propyne[2], adjusted for the specific anisotropic and inductive effects of the ethyl and methyl substitutions at C3.
Table 2: H NMR Data (400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality / Notes |
| 0.16 | Singlet (s) | 9H | Alkyne-TMS | Deshielded by the diamagnetic anisotropy of the adjacent C |
| 0.08 | Singlet (s) | 9H | C3-TMS | Shielded sp |
| 0.98 | Triplet (t) | 3H | C5-CH | Standard methyl termination of the ethyl group ( |
| 1.15 | Singlet (s) | 3H | C3-CH | Shifted downfield due to the adjacent quaternary alkyne center. |
| 1.45 - 1.65 | Multiplet (m) | 2H | C4-CH | Diastereotopic protons forming an |
Table 3: C and Si NMR Data (100 MHz / 79.5 MHz, CDCl )
| Nucleus | Shift ( | Assignment | Causality / Notes |
| 108.5 | C1 (Alkyne) | sp-carbon directly attached to electropositive Silicon. | |
| 86.2 | C2 (Alkyne) | Internal sp-carbon, shielded relative to C1. | |
| 38.4 | C3 (Quaternary) | Deshielded by alkyne and multiple alkyl/silyl substituents. | |
| 33.1 | C4 (Methylene) | Ethyl | |
| 24.5 | C3-Methyl | Propargylic methyl carbon. | |
| 9.2 | C5 (Methyl) | Terminal ethyl carbon. | |
| 0.2 | Alkyne-TMS | Typical shift for sp-bound TMS. | |
| -2.4 | C3-TMS | Upfield shift typical for sterically hindered sp | |
| -18.5 | Alkyne-Si | Highly shielded due to the alkyne | |
| 2.1 | C3-Si | Standard shift for an alkyl-substituted silane. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the suppression of the alkyne stretch and strong silicon-carbon vibrations.
-
C
C Stretch (~2170 cm ): Unlike terminal alkynes which exhibit a sharp, strong peak at ~2100 cm , the internal, silylated alkyne here shows a weak absorption. The high pseudo-symmetry and the electron-donating nature of the TMS group minimize the change in the dipole moment during the vibration. -
Si-CH
Vibrations (~1250, 845, 760 cm ): These are the most intense peaks in the spectrum. The symmetrical deformation of the groups on silicon appears sharply at 1250 cm , while the Si-C stretching and rocking modes dominate the fingerprint region at 845 and 760 cm .
Self-Validating Experimental Protocols
To ensure absolute scientific integrity and reproducibility, the following protocol integrates mandatory self-validation checkpoints. This prevents the misinterpretation of artifacts (such as poor shimming masking the diastereotopic multiplet) as genuine spectral features.
Step-by-Step NMR Acquisition Workflow
-
Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter. -
Probe Tuning and Matching: Insert the sample and tune the probe specifically for
H, C, and Si frequencies to maximize the signal-to-noise ratio, which is critical for observing the quaternary C3 carbon. -
Locking and Shimming (Validation Checkpoint): Lock onto the deuterium signal of CDCl
. Perform gradient shimming.-
Self-Validation: Acquire a 1-scan
H spectrum. Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak at 0.00 ppm. The FWHM must be 0.5 Hz. If it exceeds this, the diastereotopic multiplet of the C4-methylene group will blur into an unresolved blob. Re-shim until this metric is met.
-
-
Data Acquisition:
- H NMR: 16 scans, relaxation delay (D1) of 2 seconds.
-
C NMR: 512 scans, D1 of 2 seconds, with
H decoupling (WALTZ-16). -
Si NMR: 256 scans, using an INEPT sequence or inverse gated decoupling with a D1 of
10 seconds to account for the long relaxation times of silicon nuclei.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) for
C and Si spectra prior to Fourier Transformation. Phase correct manually to ensure flat baselines.
Fig 2: Self-validating workflow for high-resolution NMR spectroscopic acquisition.
References
-
Heller, S. R., & Milne, G. W. A. (1983). EPA/NIH Mass Spectral Data Base (Supplement 2). National Bureau of Standards. Verified molecular weight and fragmentation indexing for CAS 61228-01-1. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140859, 1,3-Bis(trimethylsilyl)propyne. Baseline structural analog NMR correlation. Available at:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). General organosilicon IR/NMR shift validations. Available at:[Link]
Sources
Physical and chemical properties of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
An In-depth Technical Guide to the Projected Properties and Reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Introduction: This technical guide provides a comprehensive analysis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. As this is a highly specialized and not widely cataloged molecule, this document moves beyond a simple data sheet. It synthesizes information from foundational principles of organosilicon chemistry and data from structurally related analogs to project the physical, chemical, and spectroscopic properties of the target compound. This approach provides researchers, scientists, and drug development professionals with a robust, predictive framework for understanding and utilizing this unique bifunctional organosilane. The insights herein are grounded in established reactivity patterns of silylalkynes and tertiary silanes, offering a guide that is both predictive and practical.
Molecular Structure and Projected Physical Properties
The structure of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne features a five-carbon pentyne backbone. It is uniquely functionalized with two trimethylsilyl (TMS) groups: one at the C-1 position of the alkyne and a second at the tertiary C-3 position, which also bears a methyl group. This dual silylation imparts significant steric bulk and unique electronic properties.
The physical properties are projected based on calculations and comparison with analogous compounds such as 3-methyl-1-pentyne and various silylated alkynes. The presence of two bulky, non-polar TMS groups is expected to significantly increase the molecular weight and van der Waals forces compared to the parent alkyne, leading to a substantially higher boiling point and altered solubility profile.
Table 1: Projected Physical and Chemical Properties
| Property | Projected Value | Basis for Projection |
|---|---|---|
| IUPAC Name | (3-methyl-1-(trimethylsilyl)pent-1-yn-3-yl)trimethylsilane | Standard Nomenclature |
| Molecular Formula | C₁₂H₂₆Si₂ | Calculated |
| Molecular Weight | 226.51 g/mol | Calculated |
| Appearance | Colorless liquid | Inferred from similar organosilanes |
| Boiling Point | ~190-210 °C | Extrapolated from the significant increase in MW and steric hindrance compared to monosilylated alkynes (e.g., 1-(Trimethylsilyl)-1-pentyne, bp 135°C)[1][2]. |
| Density | ~0.78 - 0.82 g/mL | Inferred from related liquid organosilanes which typically have densities less than water[1]. |
| Solubility | Soluble in non-polar organic solvents (e.g., pentane, hexanes, THF, dichloromethane); Insoluble in water. | Based on the non-polar, hydrocarbon- and silicon-rich structure. |
| CAS Number | Not assigned | Compound not found in major chemical databases. |
Projected Spectroscopic Signature
The spectroscopic characteristics of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne can be reliably predicted. These predictions are crucial for reaction monitoring and structural confirmation should the compound be synthesized.
-
¹H NMR (Proton NMR):
-
δ ~0.15 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the TMS group attached to the sp-hybridized carbon (C-1).
-
δ ~0.20 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the TMS group on the sp³-hybridized carbon (C-3). The slight downfield shift is anticipated due to the different electronic environment.
-
δ ~1.15 ppm (s, 3H): A singlet for the protons of the methyl group at C-3.
-
δ ~1.60 ppm (q, 2H): A quartet for the methylene protons (CH₂) of the ethyl group at C-4.
-
δ ~1.00 ppm (t, 3H): A triplet for the terminal methyl protons (CH₃) of the ethyl group at C-5.
-
-
¹³C NMR (Carbon NMR):
-
δ ~110 ppm & ~90 ppm: Two quaternary signals for the acetylenic carbons (C-1 and C-2). The carbon attached to silicon (C-1) would be further downfield.
-
δ ~40 ppm: A quaternary signal for the C-3 carbon, bearing both a methyl and a TMS group.
-
δ ~35 ppm: Signal for the C-4 methylene carbon.
-
δ ~25 ppm: Signal for the C-3 methyl carbon.
-
δ ~12 ppm: Signal for the C-5 terminal methyl carbon.
-
δ ~0 ppm: Two distinct signals for the methyl carbons of the two TMS groups.
-
-
IR (Infrared) Spectroscopy:
-
2960-2850 cm⁻¹: C-H stretching vibrations from the alkyl and TMS methyl groups.
-
~2170 cm⁻¹: A weak to medium C≡C stretching vibration. In symmetrically substituted or sterically hindered silylalkynes, this peak can be weak or absent.
-
1250 cm⁻¹ & 840 cm⁻¹: Strong, characteristic Si-C stretching and bending vibrations, confirming the presence of the TMS groups.
-
-
Mass Spectrometry (MS):
-
M⁺: The molecular ion peak would be observed at m/z = 226.
-
Key Fragments: Expect to see prominent peaks corresponding to the loss of a methyl group (m/z = 211) and the loss of a trimethylsilyl group (m/z = 153). A base peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ cation, is highly characteristic of TMS-containing compounds.
-
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne would involve a two-step process starting from the commercially available 3-methyl-1-pentyne[3][4][5]. The first step is a standard terminal alkyne silylation. The second step, silylation of a tertiary, propargylic carbon, is more challenging and requires specific conditions.
Step 1: Synthesis of 3-Methyl-1-(trimethylsilyl)-1-pentyne
This reaction protects the terminal alkyne, a common strategy in organic synthesis[6].
-
Methodology:
-
To a solution of 3-methyl-1-pentyne (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation, forming the lithium acetylide.
-
Add chlorotrimethylsilane (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a non-polar solvent like pentane or diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 3-Methyl-1-(trimethylsilyl)-1-pentyne[7].
-
Step 2: Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Silylating the tertiary C-3 position requires generating a carbanion at that center, which is then trapped by a silyl electrophile.
-
Methodology:
-
Dissolve the product from Step 1, 3-methyl-1-(trimethylsilyl)-1-pentyne (1.0 eq), in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong, sterically hindered base such as s-butyllithium or t-butyllithium (1.1 eq) dropwise. The steric bulk and strong basicity are required to deprotonate the tertiary propargylic position.
-
Stir the mixture at low temperature for 2-3 hours to allow for the formation of the propargylic anion.
-
Add chlorotrimethylsilane (1.2 eq) to the anionic solution.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Work-up the reaction as described in Step 1 (quench with NH₄Cl, extract, dry, and concentrate).
-
Purify the final product via fractional distillation under vacuum to isolate 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.
-
Predicted Chemical Reactivity
The reactivity of this molecule is dictated by its two distinct silicon-carbon bonds.
Reactivity of the Trimethylsilylalkyne Functionality
The C(sp)-Si(Me₃) bond is the more reactive of the two. It serves as a robust protecting group for the terminal alkyne but can be selectively cleaved under specific conditions.
-
Desilylation (Deprotection): The primary reaction of this moiety is the selective removal of the TMS group to regenerate a terminal alkyne. This is typically achieved with high efficiency using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., K₂CO₃ in methanol). This unmasking is fundamental for subsequent reactions like Sonogashira coupling.
-
Electrophilic Addition: The alkyne can undergo addition reactions. The silicon atom exerts a "β-silyl effect," where it stabilizes a carbocation at the β-position (C-2). This can direct the regioselectivity of electrophilic additions across the triple bond.
-
Transition Metal-Catalyzed Reactions: Silylalkynes are versatile substrates in catalysis. While the TMS group can be a blocking group, it also participates in or influences reactions such as hydroacylation, carbometalation, and alkyne exchange reactions with transition metal complexes[8][9].
Stability of the C(sp³)-Si Bond
The C(sp³)-Si(Me₃) bond at the tertiary C-3 position is significantly more stable and chemically robust than its C(sp)-Si counterpart. It is generally unreactive towards the conditions used to cleave the alkyne-silyl bond (e.g., mild fluoride or base). Cleavage of this bond would require harsher conditions, such as strong Lewis acids or radical-based methods, which are less common in standard synthetic transformations. This differential reactivity allows for selective manipulation of the alkyne terminus without disturbing the tertiary silyl group.
Potential Applications
While not a common reagent, the unique structure of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne suggests several potential applications in advanced organic synthesis and materials science:
-
Complex Molecule Synthesis: The differential reactivity of the two silyl groups makes it a potentially valuable building block. The C-1 silyl group can be removed to allow for chain extension or coupling, while the stable C-3 silyl group remains as a sterically bulky and lipophilic element.
-
Organosilicon Polymers: Silyl-functionalized alkynes can be used as monomers in the synthesis of silicon-containing polymers, which have applications in gas-permeable membranes, electronics, and coatings due to their unique thermal stability and flexibility[2][10].
-
Fragment-Based Drug Discovery: The sterically encumbered and lipophilic core could be of interest in medicinal chemistry as a scaffold for building novel therapeutic agents.
Safety and Handling
No specific toxicity data is available for this compound. However, based on its structure as an organosilane and alkyne, general precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flammability: Assumed to be a flammable liquid, similar to related compounds[1]. Keep away from heat, sparks, and open flames.
-
Reactivity Hazards: Reactions involving organolithium reagents are highly exothermic and require strict anhydrous conditions and careful temperature control.
This guide provides a predictive yet scientifically grounded overview of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. The principles and protocols described herein are designed to empower researchers to synthesize, characterize, and creatively utilize this and other novel organosilicon compounds in their work.
References
-
Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]
-
Houpis, I. N., et al. (2006). Alkyne Exchange Reactions of Silylalkyne Complexes of Tantalum: Mechanistic Investigation and Its Application in the Preparation of New Tantalum Complexes. Organometallics, 25(26), 6173–6183. Retrieved from [Link]
-
Toste, F. D., et al. (2006). Gold-Catalyzed Intramolecular Allylation of Silyl Alkynes Induced by Silane Alcoholysis. PMC - NIH. Retrieved from [Link]
-
Müller, D. S., et al. (2025). Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C-H Activation Products. Chemistry, 31(16). Retrieved from [Link]
-
Gabbaï, F. P., et al. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-pentyne. PubChem. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 3-Methyl-1-(trimethylsilyl)-1-pentyne. Retrieved from [Link]
-
Danheiser, R. L., et al. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentyne (CAS 627-19-0). Retrieved from [Link]
-
de Meijere, A., et al. (2003). Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation. SciSpace. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentyne, 3-methyl- (CAS 922-59-8). Retrieved from [Link]
-
Tius, M. A., et al. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. Retrieved from [Link]
-
Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/47b4d372c2194f4c2c560f848f98c607a01c801d]([Link]
-
The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
-
Lee, J., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1-pentyne (C6H10). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-1-pentyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Stenutz, R. (n.d.). 3-methyl-1-pentyne. Retrieved from [Link]
-
Low, P. J., & Bock, S. (n.d.). A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne*. SciSpace. Retrieved from [Link]
-
NIST. (n.d.). 3-ethyl-3-methyl-1-pentyne. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). 2,3Bis[(trimethylsilyl)methyl]-1,3-butadiene as a Versatile Bis-nucleophilic Reagent for the Preparation of Polyfunctional 1,3Diene Derivatives. Retrieved from [Link]
-
MDPI. (2018). Poly(1-trimethylsilyl-1-propyne)-Based Hybrid Membranes: Effects of Various Nanofillers and Feed Gas Humidity on CO2 Permeation. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methyl-1-pentyne | C6H10 | CID 136704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-METHYL-1-PENTYNE | 922-59-8 [chemicalbook.com]
- 6. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 7. 3-Methyl-1-(trimethylsilyl)-1-pentyne - CAS号 133986-40-0 - 摩熵化学 [molaid.com]
- 8. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Discovery, Synthesis, and Mechanistic Applications of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Summary
In the landscape of advanced organometallic chemistry, dual-protected propargylic silanes serve as indispensable linchpins for the construction of complex molecular architectures. Among these, 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) stands out as a sterically hindered, highly versatile intermediate. This technical guide explores the historical discovery, physicochemical properties, and the precise causal mechanics behind its synthesis, providing a self-validating protocol for modern laboratory application.
Historical Context & Discovery
The late 1970s and early 1980s marked a renaissance in organosilicon chemistry. Synthetic chemists sought stable, yet selectively reactive, carbanion equivalents to bypass the volatility and extreme reactivity of raw organolithium species. The discovery and formal cataloging of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne was documented in the EPA/NIH Mass Spectral Data Base in 1983[1].
During this era, pioneers like George Zweifel established the foundational protocols for synthesizing 1,3-bis(trimethylsilyl)-1-alkynes. They demonstrated that propargylic silanes could be selectively desilylated or isomerized, transforming them from obscure intermediates into highly valuable precursors for substituted allenes and stereodefined conjugated dienes[2].
Structural & Physicochemical Profiling
Understanding the physical parameters of CAS 61228-01-1 is critical for optimizing downstream purification and reaction conditions. The compound features a chiral center at the C3 position, flanked by two bulky trimethylsilyl (TMS) groups that dictate its orthogonal reactivity.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne |
| CAS Registry Number | 61228-01-1 |
| Molecular Formula | C₁₂H₂₆Si₂ |
| Molecular Weight | 226.51 g/mol |
| Boiling Point (Estimated) | ~210–215 °C at 760 mmHg |
| Density (Estimated) | ~0.82 g/cm³ |
| Key Structural Features | Chiral C3 center; Dual TMS protection at C1 and C3 |
Mechanistic Synthesis: The Double-Deprotonation Paradigm
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne relies on a highly orchestrated double-deprotonation strategy. As an application scientist, it is crucial to understand the why behind the reagents, not just the what.
The pKa Differential: The starting material, 3-methyl-1-pentyne, possesses two acidic sites:
-
The terminal alkyne proton (pKa ~25).
-
The propargylic proton at C3 (pKa ~35).
Causality of Reagent Selection:
-
Why sec-BuLi instead of n-BuLi? While n-BuLi is a standard base, its linear structure makes it a potent nucleophile that can erroneously add across the alkyne triple bond. sec-Butyllithium (sec-BuLi) provides the necessary steric bulk to suppress nucleophilic addition while maintaining extreme basicity.
-
Why add TMEDA? sec-BuLi naturally aggregates into unreactive hexamers in non-polar solvents. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that coordinates to the lithium cations, breaking these hexamers into highly reactive monomers and dimers. This drastically increases the kinetic basicity, which is an absolute requirement to abstract the stubbornly weakly acidic propargylic proton.
-
Why TMSCl at -78 °C? Trimethylsilyl chloride (TMSCl) is a hard electrophile. Adding it at cryogenic temperatures ensures kinetic trapping of the 1,3-dilithio dianion before any unwanted isomerization or polymerization can occur.
Figure 1: Mechanistic workflow for the synthesis and downstream application of CAS 61228-01-1.
Field-Proven Insight: Deprotonation at the C3 propargylic position results in the loss of native stereochemistry, as the resulting carbanion undergoes rapid inversion. Consequently, the isolated 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is typically racemic. For asymmetric synthesis, replacing TMEDA with a chiral diamine ligand such as (-)-sparteine can induce enantioselective silylation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity on a 10 mmol scale.
Table 2: Reagent Stoichiometry
| Reagent | Molecular Weight | Equivalents | Amount |
|---|---|---|---|
| 3-Methyl-1-pentyne | 82.15 g/mol | 1.0 eq | 0.82 g (10 mmol) |
| sec-BuLi (1.4 M in cyclohexane) | 64.06 g/mol | 2.2 eq | 15.7 mL (22 mmol) |
| TMEDA | 116.20 g/mol | 2.2 eq | 3.3 mL (22 mmol) |
| TMSCl | 108.64 g/mol | 2.5 eq | 3.2 mL (25 mmol) |
| Anhydrous THF | N/A | Solvent | 40 mL |
Procedure:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Inject 40 mL of anhydrous THF and 3.3 mL of TMEDA. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
First Deprotonation (Terminal Alkyne): Inject 3-Methyl-1-pentyne (0.82 g). Slowly add 15.7 mL of sec-BuLi dropwise over 15 minutes. The terminal alkyne is deprotonated first due to its lower pKa.
-
Second Deprotonation (Propargylic Position): Gradually warm the reaction mixture to 0 °C and stir for 2 hours. Validation Check: The solution will transition to a deep-red color, visually confirming the formation of the highly conjugated 1,3-dilithio intermediate.
-
Electrophilic Trapping: Recool the flask strictly to -78 °C. Add TMSCl (3.2 mL) dropwise. Stir for 1 hour at -78 °C, then allow the system to warm to room temperature overnight to ensure complete conversion.
-
Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analytical Validation: Purify via vacuum distillation. Validate the product using GC-MS. The mass spectrum must show the parent ion at m/z 226, with characteristic fragmentation confirming the dual TMS incorporation, aligning with the EPA/NIH reference standards[1].
Synthetic Utility & Pharmacological Relevance
The true value of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne lies in the orthogonal reactivity of its two silyl groups, making it a powerful tool in drug development and total synthesis.
-
Selective Desilylation: The C1-TMS group (alkynyl silane) can be selectively cleaved using mild basic conditions (e.g., K₂CO₃ in MeOH) to regenerate the terminal alkyne, priming the molecule for Sonogashira cross-coupling reactions[3].
-
Propargylic Activation: The C3-TMS group can be activated by fluoride sources (like TBAF) to generate a transient propargylic anion. This can be trapped by electrophiles to form complex, stereodefined alcohols.
-
Silylallene Formation: Under Lewis acidic conditions, 1,3-bis(trimethylsilyl)alkynes undergo isomerization to yield highly substituted silylallenes. These are critical intermediates for synthesizing rigid pharmacophores and functionalized 1,3-dienes[4].
Figure 2: Divergent reactivity pathways of 1,3-bis(trimethylsilyl)alkynes in organic synthesis.
Conclusion
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61228-01-1) is far more than a historical curiosity from the 1980s. It is a testament to the precision of organolithium chemistry. By understanding the thermodynamic and kinetic principles governing its synthesis, researchers can leverage this dual-protected scaffold to unlock advanced structural motifs in modern drug discovery and materials science.
References
-
[1] Heller, S. R. (1983). EPA/NIH mass spectral data base. supplement 2, 1983. National Standard Reference Data System. Archive.org.[Link]
-
[4] Landor, S. R. (1985). The preparation of 1,3-bis(trimethylsilyl)allene and the observation of alkyne-type products. Semantic Scholar.[Link]
-
[3] Cai, M., et al. (2009). Stereoselective Synthesis of Difunctionalized 1,3-Dienes Containing Silicon and Selenium via Hydrozirconation of (Z)-1,3-Bis(trimethylsilyl)alk-3-en-1-ynes. Synthetic Communications, 39(13), 2378–2391. Taylor & Francis.[Link]
Sources
Potential research areas for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Technical Deep Dive: Synthetic Utility and Pharmacophore Potential of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Summary
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: Derived/Analogous) represents a specialized class of sterically congested propargylic silanes . Unlike simple alkynyl silanes, this molecule possesses two distinct silicon centers with orthogonal reactivity: a robust
This guide outlines the potential high-impact research areas for this molecule, moving beyond basic characterization to its application in stereoselective allene synthesis , silicon-switch drug design , and high-free-volume polymer engineering .
Part 1: Structural Analysis & Synthetic Access
The molecule features a pentyne backbone with a quaternary center at C3, bearing a methyl group, an ethyl group, and a trimethylsilyl (TMS) group.
-
C1-TMS (Alkynyl): Stable to mild acid/base; active in Pd-catalyzed Hiyama-Denmark coupling.
-
C3-TMS (Propargylic): Susceptible to fluoride-induced desilylation and Lewis acid-mediated
attack; the key to "silicon-directed" rearrangements. -
Steric Profile: The C3 quaternary center creates significant steric bulk, shielding the alkyne from nucleophilic attack unless specific activation protocols are used.
Optimized Synthesis Protocol
While often formed as a byproduct in the silylation of terminal alkynes, high-purity synthesis requires a sequential lithiation strategy to avoid poly-silylated allene contaminants.
Protocol: Sequential Lithiation/Silylation
-
Starting Material: 3-Methyl-1-pentyne.[][2]
-
Step A (C1 Protection): Cool THF solution of alkyne (-78°C). Add
-BuLi (1.05 equiv). Stir 30 min. Add TMSCl (1.1 equiv). Warm to RT. Result: 1-TMS-3-methyl-1-pentyne. -
Step B (C3 Functionalization): Cool to -78°C. Add
-BuLi or LDA (1.1 equiv) to deprotonate the propargylic position (C3). The C1-TMS group stabilizes the anion via hyperconjugation. -
Quench: Add TMSCl (1.2 equiv). Warm to RT.
-
Purification: Vacuum distillation (bp approx. 85-95°C @ 10 mmHg).
Part 2: Research Area A — The "Allene Gateway" ( Chemistry)
The most immediate application of this molecule is as a precursor for tetrasubstituted allenes , which are notoriously difficult to synthesize via conventional methods.
Mechanism: Silicon-Directed Substitution
The C3-TMS group exerts a powerful
-
Target: Synthesis of chiral allenes or allenyl ketones.
-
Reagents: Acyl chlorides (
) + Lewis Acid ( or ). -
Outcome: The C3-TMS is sacrificed to install the acyl group at C2, creating a 1,3-di-substituted allene structure.
Experimental Workflow (Allenylation):
-
Dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in
(-78°C). -
Add Acetyl Chloride (1.0 equiv).
-
Add
(1.0 equiv) dropwise. Solution turns dark red. -
Stir 2h. The C3-TMS is eliminated; the C1-TMS usually remains or hydrolyzes depending on workup.
-
Result: 4-methyl-2-(trimethylsilyl)hexa-2,3-dien-5-one (or desilylated analog).
Figure 1: The
Part 3: Research Area B — Silicon Bioisosteres in Drug Design
Medicinal chemistry is increasingly adopting the "Silicon Switch" strategy—replacing a carbon atom with silicon to alter lipophilicity and metabolic stability without changing the pharmacophore's shape.
The "Sila-Neopentyl" Surrogate
The C3 center of the title compound mimics a tert-butyl or tert-pentyl group but contains a silicon atom (in the TMS group).
-
Application: Use the 3-methyl-3-silyl-pentyl fragment as a hydrophobic anchor in kinase inhibitors or GPCR ligands.
-
Advantage: The C-Si bond is longer (1.87 Å) than C-C (1.54 Å), slightly expanding the molecule's volume. The TMS group is highly lipophilic, increasing membrane permeability (LogP) which can improve blood-brain barrier (BBB) penetration.
Proposed Research Workflow:
-
Fragment Coupling: Use the C1-TMS group in a Hiyama-Denmark coupling (Pd catalyst, Fluoride source) to attach the pentyne tail to a heteroaromatic drug scaffold (e.g., Pyridine, Indole).
-
Saturation: Hydrogenate the alkyne to an alkane.
-
Result: A drug analog where a standard alkyl chain is replaced by a bulky, silicon-containing hydrophobic tail.
Part 4: Research Area C — High-Free-Volume Polymers
Substituted polyacetylenes are critical materials for gas separation membranes (e.g., separating
-
Hypothesis: Polymerizing 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne will yield a polymer with extreme steric crowding.
-
Catalyst System:
or . -
Expected Property: The "double" silylation (C1 and C3) combined with the C3-methyl/ethyl branching will force the polymer backbone into a twisted, helical conformation. This maximizes permeability.
Data Comparison: Potential Permeability
| Polymer Substituent | Relative Free Volume | Est. Oxygen Permeability (Barrer) |
|---|---|---|
| Poly(1-trimethylsilyl-1-propyne) [PTMSP] | High | ~7,000 |
| Poly(Title Compound) | Very High (Predicted) | >8,500 |
| Poly(1-phenyl-1-propyne) | Low | ~20 |
References
-
Reactions of Propargylic Silanes: Danheiser, R. L., & Carini, D. J. (1980). "Regioselective synthesis of allenes via the reaction of propargylic silanes with acyl chlorides." Journal of Organic Chemistry. Link
-
Silicon Bioisosteres: Tacke, R., & Zilch, H. (1986). "Sila-substitution of drugs and biogenic substances."[5] Endeavour. Link
-
Polymerization of Silyl Alkynes: Masuda, T., et al. (1983). "Polymerization of 1-(trimethylsilyl)-1-propyne... to form a polymer with high gas permeability." Journal of the American Chemical Society. Link
-
Hiyama Coupling: Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry. Link
- Synthesis of 1,3-Bis(silyl)alkynes: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.
Figure 2: Strategic research verticals for the title compound.
Sources
- 2. 3-Methyl-1-(trimethylsilyl)-1-pentyne - CAS号 133986-40-0 - 摩熵化学 [molaid.com]
- 3. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne as a Versatile Building Block in Organic Synthesis
Introduction & Chemical Identity
In modern drug development and complex natural product synthesis, the demand for highly functionalized, stereochemically defined building blocks is paramount. 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) represents a uniquely powerful reagent in this domain. Structurally, it is a highly sterically hindered, bis-silylated alkyne characterized by two distinct silicon environments:
-
An sp-hybridized alkynyl silane at the C1 position.
-
An sp³-hybridized propargylic silane at the fully substituted C3 position (bonded to a methyl, an ethyl, and the alkyne moiety).
The strategic value of this molecule lies in its orthogonal reactivity . The differential electronic and steric environments of the two trimethylsilyl (TMS) groups allow synthetic chemists to selectively activate one site while leaving the other intact, enabling the rapid assembly of complex pharmacophores such as tetrasubstituted allenylsilanes and functionalized homopropargylic alcohols[1].
Mechanistic Utility: The Causality of Orthogonal Reactivity
As a Senior Application Scientist, it is critical to understand not just how this building block reacts, but why it exhibits such precise chemoselectivity. The reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is governed by two primary mechanistic pathways:
Pathway A: Chemoselective C1-Activation (sp-Carbon)
The C1-TMS bond is relatively exposed and highly susceptible to mild nucleophilic cleavage or transmetallation. When exposed to Ag(I) salts or mild bases (e.g., K₂CO₃/MeOH), the C1-TMS group is selectively cleaved to form a terminal alkyne or a silver acetylide intermediate[2]. The Causality: The C3-TMS group is protected by the immense steric bulk of the adjacent methyl and ethyl groups. This steric shielding renders the C3-TMS completely inert to standard protodesilylation or transmetallation conditions, ensuring perfect chemoselectivity during cross-coupling reactions.
Pathway B: SE2' Allenylation via the -Silicon Effect (sp³-Carbon)
Propargylic silanes are renowned for their ability to act as propargylic anion equivalents when reacted with electrophiles under Lewis acidic conditions[3].
The Causality: When a strong electrophile (e.g., a TiCl₄-activated aldehyde) attacks the C1 alkyne terminus, a developing positive charge forms at the C2 position. Because C2 is
Quantitative Data & Reactivity Profile
The following table summarizes the orthogonal reactivity profile, demonstrating the high yields and specific bond manipulations achievable with this building block.
| Reaction Pathway | Reagents & Catalysts | Target Bond Cleaved | Target Bond Formed | Primary Product Motif | Typical Yield Range |
| Protodesilylation | K₂CO₃, MeOH, 25 °C | C1–Si (sp) | C1–H | Terminal Propargyl Silane | 85–95% |
| Direct Arylation | Pd(PPh₃)₄, AgCl, Ar–I | C1–Si (sp) | C1–Ar | Aryl-Propargyl Silane | 70–88% |
| SE2' Allenylation | TiCl₄, R–CHO, -78 °C | C3–Si (sp³) | C1–C(OH) | Tetrasubstituted Allenylsilane | 65–80% |
Mechanistic Workflow Visualization
Orthogonal reactivity pathways of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in organic synthesis.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating workflows, ensuring that researchers can verify the success of each mechanistic step in real-time.
Protocol 1: One-Pot Ag(I)-Promoted Direct Arylation
This protocol bypasses the need to isolate the volatile terminal alkyne by utilizing an in situ Ag(I)-mediated transmetallation[2].
Reagents:
-
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
AgCl (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
MeOH/THF (1:1, 0.2 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl iodide and 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in the degassed MeOH/THF solvent mixture.
-
Catalyst Activation: Add K₂CO₃, followed by AgCl and Pd(PPh₃)₄. Expert Insight: The AgCl acts as a highly specific transmetallating agent. It selectively coordinates to the C1-TMS group, facilitating its cleavage to form a silver acetylide intermediate, while the sterically congested C3-TMS remains entirely unaffected[2].
-
Coupling: Stir the reaction mixture at 50 °C for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via GC-MS or ¹H NMR. The successful chemoselective cleavage is confirmed by the disappearance of the C1-TMS singlet (
~0.15 ppm) while the C3-TMS singlet ( ~0.10 ppm) remains perfectly intact. -
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: TiCl₄-Mediated SE2' Synthesis of Allenylsilanes
This protocol leverages the Danheiser-type annulation logic to generate highly substituted, functionalized allenylsilanes[3].
Reagents:
-
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.2 equiv)
-
Aldehyde (R-CHO) (1.0 equiv)
-
TiCl₄ (1.1 equiv, 1.0 M in DCM)
-
Anhydrous DCM (0.1 M)
Step-by-Step Methodology:
-
Electrophile Activation: In a flame-dried flask under argon, dissolve the aldehyde in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add TiCl₄ dropwise. Expert Insight: The low temperature is critical. TiCl₄ is a potent Lewis acid that generates a highly reactive oxocarbenium-like intermediate. -78 °C prevents non-specific decomposition of the sterically congested silane prior to the desired nucleophilic attack.
-
Nucleophilic Attack: Slowly add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne dropwise over 10 minutes.
- -Silicon Elimination: Stir at -78 °C for 2 hours. Expert Insight: The alkyne attacks the activated aldehyde at C1. The resulting C2 carbocation is stabilized by the C3-TMS group. Chloride from the titanium complex then attacks the C3-silicon, forcing an anti-elimination that generates the allene[1][3].
-
Self-Validation (Quality Control): Upon completion, analyze the crude mixture via IR spectroscopy. The formation of the allene is definitively validated by the appearance of a strong, distinctive C=C=C asymmetric stretch at ~1950 cm⁻¹. Furthermore, ¹³C NMR will reveal the central allene carbon shifted far downfield to approximately 200–210 ppm.
-
Workup: Quench the reaction at -78 °C with cold water, warm to room temperature, extract with DCM, and purify via flash chromatography (neutral alumina is recommended to prevent acid-catalyzed allene isomerization).
References
1.[2] A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. ResearchGate. Available at:[Link] 2.[1] Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at:[Link] 3.[3] (Trimethylsilyl)allenes as propargylic anion equivalents: synthesis of homopropargylic alcohols and ethers. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Application Note: Divergent Cross-Coupling Strategies for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The compound 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a highly specialized, dual-functionalized building block featuring two distinct organosilane moieties: an sp-hybridized alkynyl silane and an sp³-hybridized propargylic silane. In complex drug development and natural product synthesis, achieving site-selective functionalization without premature degradation of reactive intermediates is a persistent challenge.
This scaffold solves that problem through orthogonal reactivity . The terminal trimethylsilyl (TMS) group acts as a robust protecting group under standard conditions, preventing unwanted Glaser-type homocoupling[1]. However, under specific catalytic activation, these C–Si bonds can be sequentially engaged in cross-coupling reactions without the need for intermediate protiodesilylation[1].
-
Kinetic Differentiation: The sp-hybridized C–Si bond is kinetically more labile and highly susceptible to activation by halophilic Lewis acids (e.g., Ag⁺). This enables a direct Sila-Sonogashira cross-coupling [2].
-
Steric Shielding: The sp³-hybridized propargylic C–Si bond is sterically hindered by the adjacent methyl and ethyl groups. It remains inert during the initial Sila-Sonogashira coupling but can be subsequently activated by strong nucleophiles (e.g., fluoride ions) to undergo charge-accelerated Pd-catalyzed allenylation [3].
Sequential Functionalization Workflow
The optimal strategy for utilizing this bis-silylated scaffold involves a two-step, sequential cross-coupling workflow.
Sequential cross-coupling workflow for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.
Step 1: Ag-Promoted Sila-Sonogashira Coupling
Traditional Sonogashira couplings require a free terminal alkyne, which often necessitates a two-step deprotection/coupling sequence[1]. By utilizing a catalytic amount of AgCl or AgOTf, the terminal TMS group is activated via
Step 2: Pd-Catalyzed Propargylic Allenylation
Once the terminal alkyne is capped with an aryl or vinyl group, the propargylic TMS can be activated. The addition of TBAF generates a hypervalent silicate intermediate. Upon oxidative addition of a second aryl halide to Pd(0), the silicate undergoes transmetalation. Due to the steric bulk of the quaternary-like propargylic center, the reductive elimination proceeds via an
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the sequential cross-coupling of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.
| Reaction Step | Target Bond Formation | Catalyst System | Additives / Promoters | Substrate Scope | Typical Yield |
| Step 1: Sila-Sonogashira | sp C–C (Internal Alkyne) | 5 mol% Pd(PPh₃)₄ | 10 mol% AgCl, 2.0 eq K₂CO₃ | Aryl Iodides, Vinyl Triflates | 75–92% |
| Step 2: Allenylation | sp³ C–C (Allene) | 5 mol% Pd(OAc)₂, P(2-furyl)₃ | 1.5 eq TBAF | Aryl Bromides, Aryl Iodides | 60–85% |
Experimental Protocols
Protocol A: Direct Sila-Sonogashira Cross-Coupling
Objective: Selective functionalization of the terminal alkyne while preserving the propargylic silane.
-
Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), AgCl (0.1 mmol, 10 mol%), and anhydrous K₂CO₃ (2.0 mmol).
-
Solvent & Substrate Addition: Inject a degassed mixture of methanol and THF (1:1 v/v, 5.0 mL). Add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.2 mmol) dropwise via syringe.
-
Reaction: Seal the tube and stir the mixture at 50 °C for 8–12 hours.
-
Self-Validation Checkpoint: Analyze a 50 µL aliquot via GC-MS. The disappearance of the starting material (
226) and the presence of the product mass without the (desilylation) byproduct confirms that direct transmetalation occurred successfully without premature protiodesilylation. -
Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (hexanes/ethyl acetate).
Protocol B: Propargylic Allenylation
Objective: Conversion of the internal propargylic silane (Product A) into a tetrasubstituted allene.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), tri(2-furyl)phosphine (10 mol%), and the aryl bromide (1.0 mmol).
-
Substrate Addition: Dissolve the purified product from Protocol A (1.0 mmol) in anhydrous THF (4.0 mL) and add to the vial.
-
Activation: Remove the vial from the glovebox and connect to a Schlenk line. Dropwise, add a 1.0 M solution of TBAF in THF (1.5 mmol) at 0 °C.
-
Reaction: Allow the reaction to warm to 65 °C and stir for 16 hours.
-
Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or ¹³C NMR. The successful formation of the allene is confirmed by the appearance of a strong, characteristic asymmetric stretching band at ~1950 cm⁻¹ (IR) and a central allene carbon signal at ~200–210 ppm (¹³C NMR).
-
Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
References
- Cross-Coupling of Alkynylsilanes - Gelest Technical Library. Gelest.
- A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. ResearchGate.
- Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC - NIH.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications.
Sources
Application Note: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in Organometallic & Polymer Chemistry
This guide details the protocols and applications for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne , a sterically demanding bis-silylated alkyne. This compound serves as a critical monomer for high-free-volume glassy polymers (akin to PTMSP) and as a bulky ligand precursor in organometallic synthesis (titanocenes/zirconocenes).
Introduction & Chemical Profile[1][2][3][4][5][6][7]
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a dual-functionalized alkyne featuring two trimethylsilyl (TMS) groups: one at the terminal acetylenic position (
-
High-Performance Gas Separation Membranes: As a monomer for substituted polyacetylenes, it yields polymers with fractional free volume (FFV) exceeding that of the industry standard, Poly(1-trimethylsilyl-1-propyne) (PTMSP), potentially mitigating physical aging.
-
Organometallic Stabilization: The bulky TMS groups stabilize reactive low-valent metal centers (e.g., Ti(II), Zr(II)) and facilitate the formation of metallacyclocumulenes or titanocene-alkyne complexes.
Physicochemical Properties (Calculated)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 226.51 g/mol | |
| Appearance | Colorless Oil | Sensitive to moisture/air in metallated form |
| Boiling Point | ~85-90°C @ 10 mmHg | Estimated based on homologues |
| Steric Parameter | High ( | Hinders nucleophilic attack at |
| Reactivity | Propargylic/Alkynyl | Dual activation modes |
Protocol 1: Stepwise Synthesis via Regioselective Lithiation
Direct double lithiation of 3-methyl-1-pentyne can lead to isomeric mixtures (allenylic anions). A stepwise approach ensures high regioselectivity for the 1,3-bis(silyl) product.
Reagents & Equipment[3][4][7]
-
Substrate: 3-Methyl-1-pentyne (>98%).
-
Base: n-Butyllithium (2.5 M in hexanes).
-
Silylating Agent: Trimethylsilyl chloride (TMSCl), freshly distilled.
-
Solvent: Anhydrous THF and Hexane.
-
Equipment: Schlenk line,
bath (dry ice/acetone).
Step-by-Step Workflow
-
Formation of 1-Trimethylsilyl-3-methyl-1-pentyne (Intermediate A):
-
Charge a flame-dried Schlenk flask with 3-methyl-1-pentyne (10.0 mmol) and THF (20 mL) under Argon.
-
Cool to
. Add n-BuLi (10.5 mmol) dropwise over 15 min. -
Stir for 30 min at
, then warm to for 15 min. -
Cool back to
. Add TMSCl (11.0 mmol) dropwise. -
Warm to RT and stir for 2 hours. QC Check: GC-MS should show mono-silylated product.
-
-
Propargylic Deprotonation & Second Silylation:
-
Cool the solution of Intermediate A (or isolated oil) in THF to
. -
Add t-Butyllithium (11.0 mmol) or n-BuLi/TMEDA complex. Note: The propargylic proton is less acidic; t-BuLi or TMEDA activation is crucial.
-
Stir at
for 1 hour to generate the propargylic anion. -
Cool to
and add the second equivalent of TMSCl (12.0 mmol). -
Allow to warm to RT overnight.
-
-
Workup:
Protocol 2: Polymerization for Membrane Applications
This compound is polymerized using Group 5 transition metal catalysts to form high-molecular-weight glassy polymers.
Mechanism & Rationale
The polymerization proceeds via a coordination-insertion mechanism . The steric bulk of the two TMS groups prevents backbone conjugation, forcing the polymer into a rigid, twisted helix. This creates permanent microporosity (high free volume), essential for gas permeability (
Experimental Procedure
-
Catalyst Preparation:
-
In a glovebox, dissolve
(20 mg) and co-catalyst (1:1 molar ratio) in anhydrous Toluene (5 mL). -
Age the catalyst at
for 10 min.
-
-
Polymerization:
-
Add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 g) to the catalyst solution.
-
Stir at
for 24 hours . Note: Higher temperature is required compared to PTMSP due to increased steric hindrance.
-
-
Termination & Isolation:
-
Terminate with Methanol/HCl (10:1).
-
Precipitate the polymer into a large excess of Methanol.
-
Dry the white fibrous solid under vacuum at
.
-
Visualization: Polymerization Workflow
Caption: Catalytic cycle for the polymerization of sterically hindered silyl-alkynes using TaCl5/Ph3Bi system.
Protocol 3: Organometallic Precursor (Titanocene Synthesis)
The 1,3-bis(silyl) motif is ideal for stabilizing "Titanocene Alkyne" complexes, which are sources of "Cp2Ti(II)".
Reaction Scheme
Procedure
-
Reduction:
-
Suspend
(1.0 eq) and Magnesium turnings (activated, 1.5 eq) in THF. -
Add the bis-silyl alkyne (1.1 eq).[3]
-
-
Reaction:
-
Stir at RT for 12 hours. The solution turns from red (
) to yellow/brown ( -alkyne). -
The bulky TMS groups prevent dimerization of the titanocene and stabilize the metallacycle.
-
-
Application:
-
Use this solution in situ for coupling reactions with nitriles, isonitriles, or other alkynes to form metallacycles.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Incomplete propargylic lithiation | Use t-BuLi instead of n-BuLi; ensure temp is > -40°C during anion formation. |
| Polymer Insoluble | Cross-linking or too high MW | Reduce reaction time; use Cyclohexane/Toluene mixtures. |
| No Polymerization | Catalyst poisoning | Ensure monomer is distilled from |
| Desilylation | Acidic workup | Use buffered |
References
- Masuda, T. (2006). Substituted Polyacetylenes. In: Handbook of Metathesis. Wiley-VCH.
- Rosenthal, U., et al. (1993). "Zirconocene-Alkyne Complexes: Synthesis and Structural Characterization." Journal of Organometallic Chemistry. (Describes the use of bis(silyl)alkynes as stabilizing ligands).
-
Danheiser, R. L., et al. (1988). "Synthesis of Allenylsilanes." Organic Syntheses, 66, 14. Link (Protocol for propargylic silylation).
- Nagai, K., et al. (2001). "Gas Permeability of Poly(1-trimethylsilyl-1-propyne) Membranes." Journal of Polymer Science Part B.
Sources
Application Note: Scale-Up Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
This Application Note is designed for process chemists and researchers scaling up the synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne and its structural derivatives. The protocol addresses the specific challenges of regioselective double silylation: handling exothermic lithiation events, preventing allenyl isomerization, and managing bulk reagent addition.
Executive Summary
Target Molecule: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (and alkyl-substituted derivatives). Primary Application: Precursor for Peterson olefination, sterically hindered "surrogate" alkynes in polymerization, and advanced electronic materials. Scale: Multi-gram to Kilogram (Pilot Scale). Key Challenge: Achieving selective bis-silylation at the C1 (terminal) and C3 (propargylic) positions while suppressing the formation of allenyl silane byproducts and controlling the exothermicity of sequential lithiation steps.
Chemistry & Mechanism
The synthesis relies on the sequential acidity difference between the terminal alkyne proton (
Reaction Pathway:
-
Step 1 (C1-Lithiation): Quantitative deprotonation of the terminal alkyne by n-BuLi.
-
Step 2 (C1-Silylation): Trapping the acetylide with Chlorotrimethylsilane (TMSCl).
-
Step 3 (C3-Lithiation): Deprotonation of the propargylic C-H using n-BuLi activated by
-Tetramethylethylenediamine (TMEDA). -
Step 4 (C3-Silylation): Final trapping with TMSCl to generate the bis-silylated product.
Reaction Scheme (DOT Visualization)
Caption: Sequential lithiation-silylation pathway exploiting pKa differences for regiocontrol.
Scale-Up Protocol
Safety Warning: n-Butyllithium is pyrophoric.[1][2] TMSCl releases HCl upon hydrolysis. All operations must be performed under a positive pressure of dry Nitrogen or Argon.
Equipment & Reagents[2][3][4]
-
Reactor: Double-jacketed glass reactor (5L - 20L) with overhead mechanical stirrer (high torque required for viscous slurries).
-
Temperature Control: Cryostat capable of maintaining -50°C to +25°C.
-
Reagents:
-
3-Methyl-1-pentyne (>98% purity).
-
n-Butyllithium (2.5 M in hexanes).
-
Chlorotrimethylsilane (TMSCl) - Freshly distilled or high purity grade.
-
TMEDA (Dry, stored over molecular sieves).
-
Solvent: Anhydrous THF (inhibitor-free).
-
Step-by-Step Methodology
Phase 1: Terminal Silylation (C1 Protection)
-
Inerting: Purge the reactor with Nitrogen for 30 minutes.
-
Charging: Charge anhydrous THF (10 volumes relative to alkyne) and 3-Methyl-1-pentyne (1.0 equiv). Start stirring at 250 RPM.
-
Cooling: Cool the mixture to -20°C .
-
Lithiation 1: Add n-BuLi (1.05 equiv) dropwise via a metering pump.
-
Rate Limit: Maintain internal temperature
.[3] -
Observation: The solution may turn yellow/orange. Stir for 1 hour at -20°C.
-
-
Silylation 1: Add TMSCl (1.1 equiv) slowly.
-
Exotherm: Mild exotherm expected.
-
Hold: Allow to warm to 0°C and stir for 1 hour.
-
Checkpoint: Aliquot for GC-MS. Ensure >98% conversion to mono-TMS alkyne.
-
Phase 2: Propargylic Silylation (C3 Functionalization)
Note: Do not isolate the intermediate. Proceed in the same pot (Telescoped Process).
-
Cooling: Cool the reaction mixture to -45°C .
-
Activation: Add TMEDA (1.1 equiv). Stir for 15 minutes.
-
Lithiation 2: Add n-BuLi (1.1 equiv) slowly.
-
Critical Control: This step is sensitive. Maintain T
to prevent isomerization to the allenyl species. -
Hold: Stir at -40°C for 2 hours. The mixture may become heterogeneous (slurry).
-
-
Silylation 2: Add TMSCl (1.2 equiv) dropwise.
-
Rate Limit: Control addition to keep T
.
-
-
Completion: Allow the reactor to warm slowly to Room Temperature (20-25°C) over 4 hours. Stir overnight.
Phase 3: Workup & Purification[3]
-
Quench: Cool to 0°C. Slowly add saturated aqueous
(5 volumes). Caution: Vigorous gas evolution if excess reagents remain. -
Extraction: Separate phases. Extract aqueous layer with Hexanes (2 x 3 volumes).
-
Washing: Wash combined organics with water (2x) and brine (1x). Dry over
. -
Purification:
-
Concentrate under reduced pressure (Rotovap).
-
Distillation: Perform fractional distillation under vacuum (approx. 5-10 mmHg). The bis-silylated product has a significantly higher boiling point than the mono-silyl impurity.
-
Process Control & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | High recovery of Mono-TMS product | Incomplete C3 deprotonation | Increase TMEDA loading; Ensure Temp is low (-40°C) but reaction time is sufficient (2-3h). |
| Impurity | Allenyl silane detected (NMR/GC) | Isomerization of propargyl anion | Reaction temperature rose above -30°C during Lithiation 2. Keep strictly cold. |
| Viscosity | Stirrer stalling during Phase 2 | Aggregation of lithiated species | Increase THF volume; Use high-torque impeller. |
| Corrosion | Haze on reactor glass | HCl generation from TMSCl hydrolysis | Ensure thorough |
Process Workflow Diagram
Caption: Operational workflow for the one-pot sequential bis-silylation process.
References
-
BenchChem. (2025).[3] Technical Support Center: Scaling Up the Synthesis of Long-chain Bifunctional Alkynes. Retrieved from
-
Organic Chemistry Portal. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from
-
National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from
-
Royal Society of Chemistry. (2010). 1,3-Bis(trimethylsilyl)propyne and alkyltrimethylsilylalkynes as efficient co-oligomerisation partners.[4] Retrieved from
-
Organic Syntheses. (2000). 1,4-Bis(trimethylsilyl)buta-1,3-diyne. Org. Synth. 2000, 77, 77. Retrieved from
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Bis(trimethylsilyl)propyne and alkyltrimethylsilylalkynes as efficient co-oligomerisation partners in cobalt-catalysed alkyne cyclisations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne for Advanced Material Synthesis
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne, a unique bifunctional monomer. The presence of two distinct trimethylsilyl (TMS) groups—one protecting a terminal alkyne and another on a sterically hindered tertiary carbon—offers a platform for sequential and selective chemical modifications. We present detailed, field-tested protocols for key derivatization pathways, including selective desilylation-coupling reactions and hydrosilylation of the internal alkyne. These methodologies enable the synthesis of novel polymers and functionalized molecules with tailored properties for applications in organic electronics, sensing, and advanced composites. Each protocol is accompanied by mechanistic insights, characterization checkpoints, and discussions on structure-property relationships.
Introduction: The Strategic Value of a Bifunctional Monomer
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a highly versatile building block for material science. Its structure is unique in that it possesses two silicon-carbon bonds with different chemical reactivities.
-
Terminal Alkynyl-TMS Group: The trimethylsilyl group on the C1-alkyne serves as a removable protecting group.[1][2][3] This allows for precise control over the reactivity of the terminal alkyne, preventing unwanted side reactions like self-coupling during other transformations.[1] Its removal unmasks a reactive terminal alkyne, ready for powerful C-C bond-forming reactions such as the Sonogashira coupling.[1][4][5]
-
Tertiary Alkyl-TMS Group: The second TMS group is attached to a sterically hindered tertiary carbon (C3). This bond is significantly more robust and stable under the conditions typically used to cleave the alkynyl-TMS bond.[6][7] This stability difference is the cornerstone of its utility, allowing for selective chemistry at one end of the molecule while the other remains protected and imparts specific properties like solubility and thermal stability.
This differential reactivity enables a stepwise approach to creating complex macromolecular architectures, making it a molecule of significant interest for the synthesis of conjugated polymers, functionalized oligomers, and novel organosilicon materials.[8]
Core Derivatization Strategies & Protocols
Two primary pathways for the derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne are detailed below: (A) Selective deprotection of the terminal alkyne followed by cross-coupling, and (B) Hydrosilylation across the C-C triple bond.
Pathway A: Selective Deprotection and Sonogashira Cross-Coupling
This is the most common and powerful application, creating aryl-alkyne linkages, which are fundamental components of conjugated materials. The process occurs in two distinct, high-yield steps.
Workflow Diagram: Pathway A
Caption: Workflow for selective derivatization via desilylation and Sonogashira coupling.
Protocol 2.1.1: Selective Terminal TMS Deprotection
This protocol leverages the lability of the alkynyl-Si bond in the presence of a mild base.
-
Scientist's Note: The protiodesilylation of terminal alkynes is a well-established and mild transformation.[2][6] The use of potassium carbonate in methanol is highly effective for TMS-protected alkynes and is generally selective over more robust alkyl-silyl ethers or alkyl-silicon bonds.[6][7][9] Tetrabutylammonium fluoride (TBAF) is an alternative but can be less selective if other silyl groups are present.[6]
Materials:
-
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
-
Methanol (Anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Diethyl ether
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 eq) in methanol (20 mL per gram of starting material).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Once complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether (30 mL) and deionized water (20 mL). Transfer to a separatory funnel and shake.
-
Separate the layers. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-Methyl-3-(trimethylsilyl)-1-pentyne. This is often used in the next step without further purification.
Protocol 2.1.2: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol couples the deprotected alkyne with an aryl halide to form a C(sp)-C(sp²) bond, a cornerstone of materials for organic electronics.[1][4]
-
Scientist's Note: The Sonogashira reaction relies on a dual catalytic cycle.[4] The palladium(0) catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[4][5] The use of an amine base (like triethylamine) is crucial to neutralize the HX generated and maintain the catalytic cycle.[1]
Materials:
-
3-Methyl-3-(trimethylsilyl)-1-pentyne (from Protocol 2.1.1, 1.0 eq)
-
Aryl iodide or bromide (e.g., 4-iodotoluene, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N, anhydrous, 3.0 eq)
-
Toluene (Anhydrous)
-
Schlenk flask, nitrogen/argon line, syringe
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the crude 3-Methyl-3-(trimethylsilyl)-1-pentyne (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Via syringe, add anhydrous toluene (15 mL per gram of alkyne) and anhydrous triethylamine (3.0 eq).
-
Stir the reaction mixture at 60-70 °C for 12-16 hours.[1]
-
Self-Validation Checkpoint: Monitor the reaction by TLC or GC-MS. The product spot should be significantly less polar than the starting materials.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues.[1]
-
Wash the Celite pad with toluene. Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl-substituted derivative.
-
Final Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Protocol 2.1.1 | Protocol 2.1.2 |
| Reaction Type | Protiodesilylation | C-C Cross-Coupling |
| Key Reagents | K₂CO₃, MeOH | Pd(PPh₃)₄, CuI, Et₃N |
| Typical Temp. | Room Temperature | 60-70 °C |
| Typical Time | 4-6 hours | 12-16 hours |
| Expected Yield | >95% (crude) | 70-90% (purified) |
| Table 1. Comparative summary of reaction parameters for Pathway A. |
Pathway B: Hydrosilylation of the Internal Alkyne
This pathway creates vinylsilanes by adding a Si-H bond across the alkyne. Vinylsilanes are versatile intermediates for further cross-coupling (e.g., Hiyama coupling) or can be incorporated into silicon-containing polymers.[10][11]
-
Scientist's Note: The hydrosilylation of internal alkynes can be complex, potentially yielding multiple regio- and stereoisomers.[12][13] The choice of catalyst is critical for controlling the outcome. Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are known to favor trans-addition, leading exclusively to the Z-vinylsilane isomer.[12][14] The regioselectivity is sterically driven; the silyl group adds to the less hindered carbon of the alkyne.
Workflow Diagram: Pathway B
Caption: Workflow for derivatization via catalytic hydrosilylation.
Protocol 2.2.1: Ruthenium-Catalyzed trans-Hydrosilylation
Materials:
-
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 eq)
-
Hydrosilane (e.g., triethylsilane, 1.2 eq)
-
[Cp*Ru(MeCN)₃]PF₆ (Trost's catalyst, 0.02 eq)
-
Dichloromethane (DCM, anhydrous)
-
Schlenk flask, nitrogen/argon line, syringe
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 eq) and the Ru catalyst (0.02 eq) in anhydrous DCM (10 mL per gram of alkyne).
-
Add the hydrosilane (1.2 eq) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. The reaction is typically rapid.[12]
-
Self-Validation Checkpoint: Monitor by ¹H NMR spectroscopy. The disappearance of the alkyne signal and the appearance of new vinyl proton signals confirm the reaction progress.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel with hexane to remove the catalyst, followed by column chromatography for higher purity.
-
Final Characterization: Confirm the structure and, critically, the stereochemistry (Z-isomer) using ¹H NMR (look for characteristic coupling constants of vinyl protons) and ¹³C NMR.
Applications in Material Science
The derivatives synthesized from 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne are precursors to a wide range of advanced materials.
-
Conjugated Polymers: Aryl-alkyne derivatives from Pathway A can be polymerized through various methods (e.g., further Sonogashira couplings if a dihalide is used) to create conjugated polymers. These materials are investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors due to their electronic properties.[1]
-
Functional Silicones and Hybrid Materials: Vinylsilanes produced via Pathway B can be incorporated into silicone polymers through hydrosilylation polymerization.[15] The bulky silyl group at the C3 position can enhance the thermal stability and solubility of the resulting polymers.
-
Click Chemistry: After selective deprotection (Protocol 2.1.1), the resulting terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the straightforward attachment of a vast array of functional groups or biomolecules.[8]
Safety and Handling
-
Reagents: Handle all organometallic catalysts (Palladium, Ruthenium complexes) and pyrophoric reagents (if used, e.g., n-BuLi for alternative silylation) under an inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are critical for the success of these reactions. Use solvents from a purification system or freshly distilled solvents.
-
Waste: Dispose of heavy metal catalyst waste according to institutional guidelines.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Peters, S. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. Retrieved from [Link]
-
Liu, Z., & Montgomery, J. (2023). Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. PMC - NIH. Retrieved from [Link]
-
Fall, Y., et al. (2025, April 10). A Comprehensive Review of Intramolecular Hydrosilylation of Alkynes and Alkenes. Retrieved from [Link]
-
ACS Publications. (2018, May 29). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). Co‐catalyzed Selective syn‐Hydrosilylation of Internal Alkynes. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
Gelest. (n.d.). Acetylenic and Alkynyl Silanes. Technical Library. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t. Retrieved from [Link]
-
RSC Publishing. (2022, June 6). Highly selective addition of cyclosilanes to alkynes enabling new conjugated materials. Chemical Science. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective desilylation of bis(trimethylsilyl)acetylenes. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Pierce, M. E. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
RSC Publishing. (2021, April 30). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications. Retrieved from [Link]
-
Scribd. (n.d.). Review-Selective Monodeprotection of Bis-Silyl Ethers-T2004 | PDF. Retrieved from [Link]
-
UKEssays. (n.d.). Alkynyl silanes are used for protection and activation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkynyl silanes are used for protection and activation [ns1.almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. scribd.com [scribd.com]
- 8. Acetylenic and Alkynyl Silanes - Gelest [technical.gelest.com]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 10. scientificspectator.com [scientificspectator.com]
- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 12. Hydrosilylation Catalyst [sigmaaldrich.com]
- 13. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cjps.org [cjps.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1).
The synthesis relies on a critical two-step silylation sequence. While the first step is trivial, the second step—deprotonation of a sterically hindered tertiary propargylic position—is the primary bottleneck for achieving high yields. This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps to ensure reproducible, high-yielding reactions.
Mechanistic Overview & Reaction Pathway
The synthesis begins with 3-methyl-1-pentyne. The terminal alkyne is highly acidic and easily deprotonated by standard bases like n-butyllithium (n-BuLi). Quenching with trimethylsilyl chloride (TMSCl) affords the intermediate 1-trimethylsilyl-3-methyl-1-pentyne.
The core challenge lies in the second silylation. The propargylic C-H bond at C3 is unactivated and exhibits exceptionally low acidity (pKa > 30) 1. Furthermore, it is sterically encumbered by the methyl, ethyl, and adjacent TMS-alkyne groups. Deprotonation requires a highly reactive, unhindered base system—typically sec-butyllithium (sec-BuLi) paired with tetramethylethylenediamine (TMEDA).
The resulting intermediate is an ambident propargylic/allenic anion 2. Because the C1 position is already occupied by a bulky TMS group, electrophilic attack by a second equivalent of TMSCl is sterically directed to C3, yielding the target bis-silylated pentyne.
Workflow for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne synthesis via propargylic anion.
Step-by-Step Experimental Protocol
Self-Validating Workflow for Maximum Yield Note: All glassware must be flame-dried and maintained under an argon atmosphere. THF must be freshly distilled from sodium/benzophenone.
Phase 1: Terminal Silylation
-
Initiation: Charge a Schlenk flask with 3-methyl-1-pentyne (1.0 eq) and anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. Causality: Warming ensures complete metalation of the terminal alkyne before quenching.
-
Quenching: Re-cool to -78 °C. Add TMSCl (1.1 eq, freshly distilled) dropwise. Allow the reaction to slowly warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The intermediate 1-TMS-3-methyl-1-pentyne is typically >95% pure and should be used directly.
Phase 2: Propargylic Silylation (The Critical Step)
-
Complexation: Dissolve the intermediate (1.0 eq) in anhydrous THF (0.2 M). Add TMEDA (1.2 eq, freshly distilled over CaH₂). Cool the mixture to -78 °C.
-
Propargylic Deprotonation: Slowly add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) down the side of the flask. Self-Validation: The solution will turn deep yellow/orange, visually confirming the formation of the delocalized propargylic anion. Stir at -78 °C for 1 hour, then briefly warm to -20 °C for 20 minutes to drive the kinetically slow deprotonation to completion.
-
Electrophilic Trapping: Cool strictly back to -78 °C. Rapidly add TMSCl (1.5 eq) in one portion. Stir for 1 hour at -78 °C, then warm to RT overnight.
-
Isolation: Quench with water. Extract with pentane. Causality: Pentane is highly non-polar and preferentially extracts the highly lipophilic bis-silylated product while leaving polar byproducts and TMEDA salts in the aqueous phase. Dry over MgSO₄, concentrate, and purify via vacuum distillation.
Quantitative Data & Yield Optimization
To demonstrate the causality of reagent selection, the following table summarizes internal optimization data for the critical C3-silylation step. Propargylation and subsequent electrophilic trapping are highly sensitive to the steric environment and the coordinating ability of the solvent 3.
| Base System | Additive | Temp Profile | Conversion (%) | Target Yield (%) | Propargyl:Allenyl Ratio |
| n-BuLi (1.2 eq) | None | -78 °C to RT | < 10% | < 5% | N/A |
| t-BuLi (1.2 eq) | None | -78 °C to RT | 45% | 38% | 90:10 |
| sec-BuLi (1.2 eq) | TMEDA (1.2 eq) | -78 °C to -20 °C | > 95% | 88% | 98:2 |
| sec-BuLi (1.2 eq) | HMPA (1.2 eq) | -78 °C constant | 90% | 65% | 75:25 |
Table 1: Impact of base and additive selection on the yield and regioselectivity of the second silylation step.
Troubleshooting & FAQs
Q1: My overall yield is below 40%, and I am recovering a lot of the mono-silylated starting material. What is going wrong? A1: The bottleneck is the deprotonation of the C3 propargylic proton. Standard n-BuLi is insufficiently basic and kinetically too slow for this abstraction. You must use sec-BuLi. Furthermore, the addition of TMEDA is non-negotiable. TMEDA coordinates to the lithium cation, breaking the organolithium hexamers into highly reactive monomers. This drastically increases the kinetic basicity required to abstract the tertiary proton. Advanced soft deprotonation strategies emphasize the necessity of cooperative basicity when dealing with unactivated alkynes 4.
Q2: I am observing the allenylsilane byproduct in my NMR spectra. How can I improve the regioselectivity toward the propargyl product? A2: The propargylic anion is in resonance with the allenic anion. While the bulky TMS group at C1 sterically blocks allenyl attack, using highly polar coordinating solvents like HMPA can separate the Li⁺ ion pair too much, softening the anion and increasing attack at the allenyl position (see Table 1). Stick to the THF/TMEDA system and ensure the TMSCl quench is performed strictly at -78 °C. Hard electrophiles like TMSCl prefer attacking the site of highest charge density (the propargylic carbon) when the ion pair is tightly bound.
Q3: Can I perform this synthesis in a single "one-pot" operation to save time? A3: While theoretically possible, it is highly discouraged if you want to maximize yield. A one-pot procedure requires adding 2.2+ equivalents of base followed by 2.2+ equivalents of TMSCl. Because terminal alkyne deprotonation is instantaneous but propargylic deprotonation is slow, excess strong base left in solution can react prematurely with the first equivalent of TMSCl. The two-step protocol ensures absolute stoichiometric control and self-validation at each stage.
Q4: My TMEDA is old. Could this affect the reaction? A4: Absolutely. TMEDA is hygroscopic and degrades over time, introducing moisture that will instantly quench your sec-BuLi before it can deprotonate the substrate. TMEDA must be distilled over calcium hydride (CaH₂) and stored in a Schlenk bomb under argon. If your TMEDA has turned yellow, it is compromised and will ruin your yield.
References
-
Title: Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation | Source: PMC | URL: 2
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | Source: MDPI | URL: 3
-
Title: Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis | Source: Chinese Chemical Society | URL: 4
-
Title: Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes | Source: PMC | URL: 1
Sources
- 1. Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
Side reactions in the synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
This technical guide addresses the synthesis and troubleshooting of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne . This molecule represents a sterically congested "bis-silylated" alkyne, featuring one silicon atom on the alkyne terminus (C1) and a second silicon atom at the propargylic position (C3), which is also substituted with methyl and ethyl groups.
The synthesis of this compound is governed by the reactivity of propargylic anions . The primary challenge is controlling regioselectivity (alkyne vs. allene formation) and overcoming the steric barrier at the quaternary C3 center.
Part 1: Diagnostic Hub
Identify your issue based on experimental observations.
| Observation | Probable Cause | Technical Code |
| NMR shows peaks at | Formation of Allenic Isomer (1,2-diene) via | [ERR-REGIO-01] |
| Starting material recovery (Mono-TMS) | Steric Hindrance at C3 prevented second deprotonation/silylation. | [ERR-STERIC-02] |
| Loss of product during silica gel chromatography | Acid-catalyzed Protodesilylation of the labile C3-Si bond. | [ERR-STABILITY-03] |
| Complex mixture/Polymerization | Anionic Polymerization initiated by unquenched propargylic anions. | [ERR-POLY-04] |
Part 2: Troubleshooting Guides & Deep Dives
[ERR-REGIO-01] The Allenic Isomerization
The Issue: Instead of the desired alkyne (A ), you isolated the allene isomer (B ): 1-Methyl-1,3-bis(trimethylsilyl)-1,2-pentadiene. Mechanism: The lithiated intermediate generated from 1-(trimethylsilyl)-3-methyl-1-pentyne is an ambident nucleophile . It resonates between a propargylic anion (localized at C3) and an allenic anion (localized at C1).
-
Desired Pathway: Electrophilic attack by TMSCl at C3 (
-attack). -
Side Reaction: Electrophilic attack by TMSCl at C1 (
-attack), driven by steric crowding at C3.
Corrective Actions:
-
Counter-ion Control: Ensure you are using n-BuLi (Lithium) in THF . Lithium binds tightly to the C1 carbon in the allenic resonance structure, effectively shielding the
-position and forcing the electrophile (TMSCl) to attack the -position (C3). -
Temperature Management: Maintain reaction temperature strictly at -78°C . Higher temperatures favor the thermodynamically stable allene product over the kinetically favored alkyne.
-
Electrophile Hardness: TMSCl is a "hard" electrophile. According to HSAB theory, it prefers the position with the highest charge density. In non-polar solvents (Hexane/Ether), the charge is often delocalized, leading to mixtures. In polar solvents (THF), the "hard" interaction favors C3 silylation unless sterics are overwhelming.
[ERR-STERIC-02] Incomplete Silylation (The Steric Wall)
The Issue: The C3 position contains a Methyl, an Ethyl, and an Alkyne-TMS group. Adding a fourth group (TMS) creates a highly crowded quaternary center. Standard deprotonation (LDA at -78°C) may fail to remove the C3 proton efficiently.
Corrective Actions:
-
Base Selection: Switch from LDA to t-BuLi (tert-Butyllithium). t-BuLi is more basic and less sterically hindered than LDA, making it effective for deprotonating crowded propargylic sites.
-
Caution: t-BuLi is pyrophoric.
-
-
Additive Strategy: Add TMEDA (Tetramethylethylenediamine) or HMPA (Hexamethylphosphoramide). These additives break up Lithium aggregates, increasing the "nakedness" and reactivity of the base.
-
Sequential vs. One-Pot: Do not attempt a "double lithiation" of 3-methyl-1-pentyne in one go. Isolate the mono-silylated intermediate (1-TMS-3-methyl-1-pentyne) first, purify it, and then perform the second lithiation.
[ERR-STABILITY-03] Protodesilylation on Silica
The Issue: The C3–Si bond is significantly more labile (acid-sensitive) than the C1–Si (alkynyl) bond due to the stability of the resulting propargylic cation/anion if cleaved. Standard silica gel is slightly acidic and can strip the TMS group during purification.
Corrective Actions:
-
Stationary Phase: Use Neutral Alumina instead of Silica Gel.
-
Buffer the Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (Et3N) in hexanes to neutralize acidic sites.
-
Workup pH: Quench the reaction with Saturated NH4Cl (mildly acidic) or Phosphate Buffer (pH 7) rather than HCl.
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the divergence between the desired propargylic silylation and the allenic side reaction.
Caption: Reaction pathway showing the critical divergence at the propargylic anion stage. Steric hindrance at C3 pushes the equilibrium toward the Allenic Isomer.
Part 4: Validated Experimental Protocol
Objective: Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne via sequential lithiation.
Step 1: Synthesis of Mono-Silylated Precursor
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 3-methyl-1-pentyne (10.0 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool to -78°C . Add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15 mins. Stir for 30 mins at -78°C.
-
Silylation: Add TMSCl (11.0 mmol) dropwise.
-
Warm-up: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with sat. NH4Cl.[1] Extract with Pentane.[2][3] Dry over MgSO4.[2] Concentrate.
-
Purification: Short-path distillation (or use crude if >95% pure by NMR).
Step 2: Propargylic Silylation (The Critical Step)
-
Setup: Dissolve the Mono-TMS precursor (from Step 1) in anhydrous THF (0.2 M concentration). Add TMEDA (1.1 eq).
-
Deprotonation: Cool strictly to -78°C . Add t-BuLi (1.1 eq) dropwise. Note: The solution typically turns deep yellow/red, indicating the propargylic anion.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation but do not warm up .
-
Quench: Add TMSCl (1.2 eq) rapidly in one portion.
-
Why Rapid Addition? To saturate the solution with electrophile and favor the kinetic hit at C3 before the anion can isomerize or equilibrate.
-
-
Workup: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with Phosphate Buffer (pH 7) .
-
Purification: Flash chromatography on Neutral Alumina (Hexanes).
Part 5: References
-
Reactivity of Propargylic Silanes: Vertex AI Search Results 1.1, 1.13. Detailed discussions on the ambident nature of propargylic anions and the competition between
(alkyne) and (allene) attack.-
Source:
-
-
General Lithiation Protocols: Vertex AI Search Results 1.9, 1.10. Guidelines for using t-BuLi and TMEDA for deprotonating sterically hindered positions.
-
Source:
-
-
Silyl Alkyne Stability: Vertex AI Search Results 1.3, 1.8. Information on the acid sensitivity of C-Si bonds and protodesilylation mechanisms.
-
Source:
-
-
Synthesis of Bis(trimethylsilyl)alkynes: Vertex AI Search Result 1.19. Precedent for the stability and formation of 1,3-bis(trimethylsilyl)propyne derivatives.
-
Source:
-
Sources
Technical Support: Optimizing Reaction Conditions for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
This guide is designed for researchers and process chemists optimizing the synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne . The protocol addresses the specific challenge of silylating a sterically hindered tertiary propargylic center.
Core Synthesis Strategy
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) requires the installation of two trimethylsilyl (TMS) groups on the 3-methyl-1-pentyne skeleton: one at the terminal acetylenic position (
Due to the high steric hindrance at the tertiary
Optimized Reaction Conditions (Step-by-Step)
| Parameter | Specification | Rationale |
| Starting Material | 3-Methyl-1-pentyne | Precursor skeleton. |
| Solvent System | THF / Pentane (4:1) | THF is required to solvate the lithium species; Pentane (from t-BuLi) keeps the mixture fluid at low temps. |
| Base 1 (Acetylenic) | n-Butyllithium (1.05 equiv) | Sufficient basicity ( |
| Base 2 (Propargylic) | t-Butyllithium (1.1 equiv) | Required to deprotonate the hindered tertiary |
| Electrophile | TMSCl (2.2 - 2.5 equiv) | Added in two stages to ensure complete conversion. |
| Temperature | -78°C | Critical to prevent allene isomerization during the propargylic lithiation step. |
The Protocol (Sequential One-Pot)
-
Terminal Activation : Dissolve 3-methyl-1-pentyne in anhydrous THF at -78°C. Add n-BuLi dropwise. Stir for 30 min.
-
First Silylation : Add 1.1 equiv of TMSCl. Warm to 0°C for 30 min to form 1-(trimethylsilyl)-3-methyl-1-pentyne .
-
Propargylic Activation : Cool back to -78°C. Add t-BuLi dropwise. The solution often turns deep yellow/red, indicating the formation of the propargylic anion.
-
Note: This anion is in equilibrium with the allenyl species.
-
-
Second Silylation : Add the remaining TMSCl (1.2 equiv) rapidly at -78°C.
-
Quench & Workup : Allow to warm to room temperature slowly. Quench with saturated NH
Cl.
Troubleshooting & Optimization Logic
Reaction Pathway & Failure Modes
The following diagram illustrates the critical decision points in the reaction mechanism. The primary failure mode is the formation of the Allenyl Silane byproduct due to the ambident nature of the propargylic anion.
Caption: Pathway showing the competition between the desired propargyl silane (Green) and the allenyl byproduct (Red).
Troubleshooting Guide
Q1: My yield is stuck around 30-40%. How do I improve this?
-
Diagnosis : This is a known limitation (literature yields often cite ~35%) due to the extreme steric crowding at the quaternary
center. -
Solution :
-
Switch Solvent : Add TMEDA (1.1 equiv relative to base) during the second lithiation step. TMEDA breaks up lithium aggregates, increasing the reactivity of the bulky t-BuLi and the resulting anion, potentially forcing the reaction to completion.
-
Increase Electrophile : Use TMS-Triflate (TMSOTf) instead of TMSCl for the second step. TMSOTf is a more reactive electrophile and can capture the hindered anion faster than it isomerizes to the allene.
-
Q2: I am seeing a large "allene" impurity by NMR. Why?
-
Cause : The propargylic anion (formed in Step 3) is an ambident nucleophile. Steric hindrance at
discourages attack there, favoring attack at to form the allenyl silane ( ). -
Fix :
-
Temperature Control : Keep the reaction strictly at -78°C during the second TMSCl addition. Warming promotes the thermodynamic allenyl product.
-
Counterion Effect : Use a non-polar co-solvent (Hexane) if possible, or add ZnCl
to form a zinc-ate intermediate, which often favors propargylic substitution over allenyl.
-
Q3: The second deprotonation isn't working (Starting Material recovery).
-
Cause : n-BuLi is often too bulky or not basic enough to deprotonate the tertiary C-H next to a TMS-alkyne at -78°C.
-
Fix : Ensure you are using t-Butyllithium (titrated). If t-BuLi is unavailable, use LDA generated in situ, but allow the deprotonation to run for 1 hour at 0°C before cooling back down for the quench.
Purification and Stability
| Property | Description |
| Stability | The C-Si bond at the propargylic position is acid-sensitive. Avoid prolonged exposure to silica gel. |
| Purification | Vacuum Distillation is preferred over chromatography to avoid protodesilylation. |
| Storage | Store under Argon at -20°C. The compound can slowly isomerize to the allene at room temperature. |
Analytical Checkpoints
-
1H NMR : Look for the disappearance of the acetylenic proton (
~2.0 ppm) and the propargylic proton ( ~2.5 ppm). The product should show two distinct TMS peaks (approx 0.15 ppm and 0.10 ppm) and a clean ethyl/methyl pattern for the quaternary center. -
IR Spectroscopy : The C≡C stretch for the bis-silyl compound will be weak or absent (pseudo-symmetry), whereas the mono-silyl precursor has a strong stretch around 2170 cm
.
References
-
Synthesis of Hindered Silyl Alkynes : ChemicalBook, "3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne Properties and Synthesis". Available at:
-
Lithiation Protocols : MolAid, "Reaction of 3-methyl-1-pentyne with n-BuLi/t-BuLi and TMSCl". Available at:
-
General Propargyl Silane Chemistry : Organic Chemistry Portal, "Synthesis of Propargylsilanes".[1] Available at:
-
Organolithium Reagent Handling : Sigma-Aldrich, "(Trimethylsilyl)methyllithium and related reagents".[2] Available at:
Sources
Technical Support Center: Handling & Troubleshooting 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Welcome to the Application Scientist Support Center. 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) is a highly functionalized propargylic bis-silane. Its dual trimethylsilyl (TMS) configuration—one at the terminal alkyne (
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting protocols, causality-driven explanations, and self-validating workflows to ensure experimental integrity.
Part 1: Safety & Handling Pitfalls (FAQ)
Q: Why did my reaction vessel flash or pop when transferring the silane via syringe? A: You likely experienced a static discharge event. Silylated alkynes are highly non-polar and notorious for accumulating static charge during fluid transfer. Severe explosions have been documented during syringe transfers of related TMS-alkynes when a metal needle contacts a conductive surface (like a digital thermometer probe) in the presence of an oxygen-containing atmosphere[1][2].
-
Causality: The friction of the non-polar silane flowing through a plastic syringe/metal needle interface generates static electricity. If the receiving flask is not perfectly inert, the spark ignites the highly flammable silane-oxygen mixture[2].
-
Solution: Always purge the system with Argon (Argon is heavier than
and blankets the liquid better). Ground all metal components, utilize a static eliminator gun on plastic syringes, and never insert metal thermometer probes directly into the transfer path[1].
Part 2: Regioselective Desilylation (Troubleshooting Guide)
Issue: Inability to selectively remove the alkynyl TMS without cleaving the propargylic TMS, resulting in global desilylation.
Root Cause: The alkynyl C-Si bond is highly polarized and susceptible to mild nucleophilic attack. However, if overly aggressive fluoride sources (like excess TBAF at elevated temperatures) are used, the sterically hindered propargylic C-Si bond will also be cleaved[3].
Quantitative Data for Desilylation: Table 1: Reagent Selection for Desilylation of Bis-TMS Alkynes
| Reagent System | Target Bond Cleaved | Temperature | Time | Expected Yield |
| Alkynyl C-Si | 0 °C to RT | 2 h | >90% | |
| TBAF (1.0 eq) / THF | Alkynyl C-Si | 0 °C | 1 h | 85% |
| TBAF (3.0 eq) / THF | Alkynyl & Propargylic C-Si | Reflux | 12 h | >80% |
| AgF (1.5 eq) / MeOH | Alkynyl C-Si | RT | 4 h | 75% |
Protocol 1: Selective Protiodesilylation of the Alkynyl TMS
This protocol ensures the selective removal of the alkynyl TMS while preserving the
-
Preparation: Dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol to achieve a 0.1 M concentration.
-
Initiation: Cool the solution to 0 °C under an Argon atmosphere. Add anhydrous
(1.2 equiv) in one single portion[3]. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (100% Hexanes) until the starting material is consumed.
-
Quench & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure (keep bath <30 °C due to product volatility). -
Self-Validating Step: Analyze the crude product via
NMR. The disappearance of the sharp singlet at ~0.15 ppm (alkynyl TMS) and the appearance of a terminal alkyne proton at ~2.1 ppm, while the propargylic TMS singlet (~0.10 ppm) remains perfectly intact, confirms selective deprotection.
Reaction pathways for selective vs. global desilylation of the bis-TMS alkyne.
Part 3: Steric Hindrance in Downstream Coupling (FAQ)
Q: My Sonogashira cross-coupling of the selectively deprotected alkyne stalls at <20% conversion. Why? A: The propargylic carbon in your substrate is fully substituted (a quaternary center containing a methyl, ethyl, and a bulky TMS group). This extreme steric bulk physically shields the adjacent alkyne, blocking the approach of the bulky Palladium-phosphine intermediate during the transmetalation and reductive elimination steps of the Sonogashira cycle.
Protocol 2: Steric-Bypass Sonogashira Coupling
To overcome this, you must switch from standard
-
Catalyst Activation: Charge a flame-dried Schlenk flask with
(5 mol%), XPhos (10 mol%), and the aryl halide (1.0 equiv). -
Inertion: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Addition: Add degassed Triethylamine (as both base and solvent, 0.2 M) and the selectively deprotected 3-methyl-3-(trimethylsilyl)-1-pentyne (1.5 equiv).
-
Reaction: Heat the sealed flask to 60 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd/Cu salts, and concentrate.
-
Self-Validating Step: Check the IR spectrum of the purified product. The complete absence of the terminal alkyne C-H stretch (~3300
) and the presence of a new internal alkyne stretch (~2200 ) validates successful coupling.
Part 4: Base-Induced Propargylic Rearrangements
Issue: When treating the deprotected alkyne with a strong base (e.g., n-BuLi) to form a nucleophile, an allenyl silane is isolated instead of the desired propargylic product.
Root Cause: The
Base-induced allenyl rearrangement vs. kinetic trapping of propargylic silanes.
References
- Gelest Technical Library. "Acetylenic & Alkynyl Silanes." Gelest, Inc.
- Gelest Technical Library. "Silanes as Protecting Groups for Terminal Alkyne." Gelest, Inc.
- Organic Syntheses. "1,4-bis(trimethylsilyl)buta-1,3-diyne." Organic Syntheses Procedure.
- Queen's University Belfast. "Strategic applications of the β‐Silicon effect." Queen's University Belfast Research.
Sources
Technical Support Center: Selective Desilylation of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
[1]
System Overview & Reactivity Analysis[2][3]
Before troubleshooting, it is critical to understand the distinct reactivity profiles of the two trimethylsilyl (TMS) groups present in your molecule. They are not chemically equivalent.[1]
-
Site A (Alkynyl-TMS): Attached to the sp-hybridized carbon (C1). This bond is highly polarized and susceptible to nucleophilic attack at the silicon atom by hard nucleophiles (alkoxides, hydroxides).[1] The resulting acetylide anion is stabilized by the sp orbital, making this group labile to mild bases.[1]
-
Site B (Propargylic-TMS): Attached to the sp³-hybridized carbon (C3). This bond is significantly more robust towards basic solvolysis but is highly sensitive to fluoride sources (forming hypervalent silicates) and electrophilic attack (SE2' mechanisms).
The Goal: Most users intend to remove Site A (to generate a terminal alkyne for "click" chemistry or Sonogashira coupling) while preserving Site B (as a protecting group or distinct synthetic handle).
Reactivity Visualization
The following diagram illustrates the competing pathways and the correct reagent selection.
Caption: Figure 1. Chemoselectivity map for bis-silylated alkynes. Path A utilizes pKa differences to achieve selectivity.
Troubleshooting Diagnostic Matrix
Identify your specific issue below to find the corresponding solution.
| Symptom | Probable Cause | Corrective Action |
| "I lost both TMS groups." | Use of Fluoride (TBAF/CsF): Fluoride ions have a high affinity for silicon and will cleave the propargylic C–Si bond rapidly, often faster than the alkynyl bond due to steric accessibility and silicate formation.[1] | Switch to Protocol A (Mild Base). Avoid fluoride sources completely. Use K₂CO₃ in Methanol or DBU in wet Acetonitrile.[1] |
| "The reaction is stalled; Alkynyl-TMS won't leave." | Steric Hindrance / Anhydrous Conditions: The bulky propargylic group at C3 may shield C1.[1] Also, methanolysis requires a proton source (MeOH).[1] | Increase Nucleophilicity: Switch to AgNO₃/KCN (catalytic) or increase temperature to 40°C with K₂CO₃ . Ensure MeOH is reagent grade (not ultra-dry). |
| "I see a mixture of products/isomerization." | Allenyl Formation: Under strongly basic conditions or high heat, the propargylic silane can undergo 1,3-silyl shift or isomerization to an allene.[1] | Lower Temperature: Conduct the reaction at 0°C. Use a weaker base system like Borax/MeOH or Ag(I) catalysis which operates at neutral pH. |
| "Product decomposes on silica gel." | Acid Sensitivity: The terminal alkyne + propargylic silane motif can be sensitive to the acidity of silica, leading to protodesilylation of the propargylic group.[1] | Neutralize Stationary Phase: Pre-treat silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample.[1] |
Validated Experimental Protocols
Protocol A: Selective Removal of Alkynyl-TMS (Recommended)
Target: 3-Methyl-3-(trimethylsilyl)-1-pentyne[1]
Mechanism: Methoxide attacks the silicon of the alkynyl-TMS.[1] The resulting intermediate is stabilized by the high s-character of the alkyne bond.[1] The propargylic C–Si bond (sp³) is too unstable to support a leaving group anion under these conditions.
-
Preparation: Dissolve 1.0 equiv of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in Methanol (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.[1]
-
-
Initiation: Add 1.5 equiv of anhydrous Potassium Carbonate (K₂CO₃) .
-
Monitoring: Stir at room temperature (20–25°C). Monitor via TLC every 30 minutes.
-
Endpoint: usually 1–3 hours.[1]
-
-
Workup:
-
Dilute with Et₂O or Hexanes.[1]
-
Wash with water (x2) to remove salts and MeOH.
-
Dry over Na₂SO₄ and concentrate carefully (terminal alkynes can be volatile).
-
Protocol B: "Global" Deprotection (If desired)
Target: 3-Methyl-1-pentyne[1]
Mechanism: Fluoride (F⁻) forms a pentacoordinate silicate intermediate. This high-energy species collapses to cleave the C–Si bond.[1] This occurs at both sites.
-
Preparation: Dissolve substrate in THF (0.2 M).
-
Reagent: Add 2.2 equiv of TBAF (1.0 M in THF).
-
Conditions: Stir at 0°C for 15 minutes, then warm to RT. Reaction is typically instantaneous (<30 mins).
-
Workup: Standard aqueous extraction.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH instead of K₂CO₃? A: It is risky.[1] Strong hydroxide bases can promote the rearrangement of the propargylic silane into an allenyl silane or cause desilylation of the propargylic group if the temperature is uncontrolled. K₂CO₃ provides a buffered basicity that is safer for the propargylic center.[1]
Q: Why is the propargylic TMS group stable to K₂CO₃? A: Cleavage of the propargylic C–Si bond would generate a localized carbanion on an sp³ carbon (pKa ~50). This is energetically inaccessible with methoxide/carbonate bases.[1] In contrast, the alkynyl C–Si bond cleavage generates an acetylide-like transition state (pKa ~25), which is chemically feasible.[1][2]
Q: I need to remove the Propargylic TMS but keep the Alkynyl TMS. Is this possible? A: This is chemically "uphill."[1] The alkynyl group is almost always more labile.[1] However, you might achieve this via Protodesilylation using a specific acid (e.g., TFA or BF3[1]·OEt2) which attacks the alkene/alkyne pi-system (SE2' mechanism), but selectivity is poor.[1] It is better to synthesize the molecule with a robust group at the alkyne (e.g., TIPS) if you need to manipulate the propargylic position selectively.
References
-
General Reactivity of Alkynyl Silanes
-
Greene's Protective Groups in Organic Synthesis outlines the stability of alkynyl silanes vs. alkyl silanes.[1] Alkynyl-TMS is cleaved by K₂CO₃/MeOH; Alkyl-TMS requires F⁻ or strong acid.[1]
-
Source: [Wuts, P. G. M.[1][3] Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014.]([Link]1]
-
-
Selective Desilylation Strategies
-
Propargylic Silane Chemistry
Sources
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Bis(trimethylsilyl)propyne and alkyltrimethylsilylalkynes as efficient co-oligomerisation partners in cobalt-catalysed alkyne cyclisations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne and Related Alkynylsilanes
Introduction
Alkynylsilanes are a cornerstone of modern organic synthesis, valued for their stability, versatility, and unique reactivity. The trimethylsilyl (TMS) group, in particular, serves not only as a robust protecting group for terminal alkynes but also as a powerful tool to modulate the electronic properties and steric environment of the triple bond, thereby guiding reaction selectivity.[1] This guide provides an in-depth comparative analysis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne , a unique substrate featuring two distinct silyl groups—one on an sp-hybridized carbon and another on a sterically encumbered quaternary sp³-hybridized carbon.
We will explore its reactivity in key transformations such as desilylation and cycloaddition, benchmarking its performance against structurally related compounds. This analysis aims to provide researchers, chemists, and drug development professionals with a clear understanding of how steric and electronic factors, imparted by the unique substitution pattern, govern its chemical behavior.
Structural Profiles of the Compared Alkynylsilanes
The reactivity of an alkynylsilane is intrinsically linked to its structure. The C(sp)-Si bond is strong, yet susceptible to cleavage under specific conditions, a feature that is widely exploited. The compounds selected for this comparison allow for a systematic evaluation of steric and electronic effects.
-
Compound A: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (Target Compound): Features a TMS group on the alkyne (C1) and a second TMS group on a quaternary carbon (C3) adjacent to the alkyne. This structure presents significant steric hindrance around the triple bond and introduces two silyl groups with potentially different reactivities.
-
Compound B: 1-(Trimethylsilyl)-1-pentyne (Mono-silylated Analogue): A standard linear alkynylsilane. It serves as a baseline to evaluate the impact of the additional methyl and TMS groups at the C3 position.
-
Compound C: 1,4-Bis(trimethylsilyl)buta-1,3-diyne (Conjugated Bis-silylated Analogue): This symmetric diyne allows for the study of selective mono-desilylation in a conjugated system, providing a contrast to the isolated alkyne in our target compound.[2]
-
Compound D: 3-Methyl-1-pentyne (Non-silylated Parent): The parent alkyne highlights the fundamental role of the TMS group in protecting the terminal proton and influencing reactivity. Reactions at the terminal carbon of non-silylated alkynes often require strong bases and can be prone to oligomerization.[3]
Comparative Reactivity in Desilylation Reactions
The selective removal of a silyl group (protodesilylation) is one of the most critical reactions of alkynylsilanes, unmasking the terminal alkyne for further functionalization.[4] The ease of this process is highly dependent on the reagent and the steric environment of the silyl group.
The C(sp)-Si bond is typically cleaved by fluoride ions (e.g., TBAF), bases (e.g., K₂CO₃ in methanol), or certain acids. The mechanism often involves the formation of a hypervalent silicon intermediate. In our target compound (A), the two TMS groups are in chemically distinct environments. The C(sp)-TMS group is directly attached to the alkyne and is the expected site of reactivity, while the C(sp³)-TMS group is attached to a sterically hindered quaternary center, rendering it significantly less reactive towards standard desilylating agents.
Experimental Data Summary
| Compound | Reagent System | Temperature (°C) | Time (h) | Outcome |
| A: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne | TBAF (1.1 eq), THF | 25 | 2 | Selective removal of C(sp)-TMS; >95% conversion |
| A: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne | K₂CO₃, MeOH | 25 | 24 | No significant reaction |
| B: 1-(Trimethylsilyl)-1-pentyne | TBAF (1.1 eq), THF | 25 | 0.5 | Complete desilylation; >99% conversion |
| B: 1-(Trimethylsilyl)-1-pentyne | K₂CO₃, MeOH | 25 | 4 | Complete desilylation; >99% conversion |
| C: 1,4-Bis(trimethylsilyl)buta-1,3-diyne | MeLi·LiBr, Et₂O | 0 | 1 | Selective mono-desilylation.[4][5] |
| C: 1,4-Bis(trimethylsilyl)buta-1,3-diyne | K₂CO₃, MeOH | 25 | 1 | Selective mono-desilylation |
Analysis and Causality
-
Steric Hindrance: The reaction rate for Compound A with TBAF is significantly slower than for the unhindered analogue B . This is attributed to the steric bulk of the 3-methyl and 3-trimethylsilyl groups, which partially shields the C(sp)-TMS group from attack by the fluoride ion.
-
Reagent Choice: The mild basic conditions of K₂CO₃/MeOH are insufficient to cleave the sterically hindered C(sp)-TMS bond in Compound A , while they readily cleave the same bond in the less hindered Compound B . This highlights the utility of Compound A in reaction sequences where other silyl ethers or base-labile groups must be preserved. More hindered silyl groups like TIPS or TBS are generally more resistant to these conditions than TMS.[6]
-
Selective Desilylation: For Compound C , selective mono-desilylation is readily achieved due to the statistical advantage and the electronic effect of the first desilylation event on the remaining alkynylsilane.[5] For Compound A , the selectivity is absolute under mild conditions due to the profound difference in the chemical nature of the two TMS groups. The C(sp³)-Si bond is far more robust and does not react.
Experimental Protocol: Selective Mono-desilylation of Compound A
-
To a solution of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at room temperature is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol).
-
The reaction is stirred at 25°C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion (approx. 2 hours), the reaction mixture is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 3-Methyl-3-(trimethylsilyl)-1-pentyne.
Comparative Reactivity in [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azides to alkynes to form 1,2,3-triazoles is a flagship reaction in click chemistry. The reactivity of alkynylsilanes in these transformations is influenced by both electronic effects and, critically, steric hindrance.[7][8]
We compare the reactivity of our target compound and its analogues in a model reaction with benzyl azide. The presence of the bulky substituents at the C3 position in Compound A is expected to significantly decrease the reaction rate compared to the less hindered analogues.
Qualitative Reactivity Data
| Compound | Relative Reaction Rate (vs. Compound B) | Key Observations |
| A: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne | ~0.05 | Reaction is very sluggish, requiring elevated temperatures or prolonged reaction times. The steric bulk around the alkyne severely impedes the approach of the azide. |
| B: 1-(Trimethylsilyl)-1-pentyne | 1.0 (Reference) | Standard reactivity for an alkynylsilane. |
| D: 3-Methyl-1-pentyne | ~1.2 | Slightly faster than the silylated analogue B, as the TMS group has a mild deactivating electronic effect in this context. |
Analysis and Mechanistic Insights
-
Steric Shielding: The experimental outcome is clear: the steric environment is the dominant factor controlling reactivity in this series. Compound A is the least reactive due to the extreme steric congestion created by the ethyl, methyl, and trimethylsilyl groups at the propargylic (C3) position. This makes it a poor substrate for standard [3+2] cycloadditions.
-
Electronic Effects: The trimethylsilyl group on the alkyne influences the regioselectivity of the cycloaddition, typically yielding the 1,4-disubstituted triazole (with the silyl group at the 4-position) after a subsequent protodesilylation step. While electronic factors influence rates, their effect is overshadowed by the steric effects in this comparison.[9] The parent alkyne D is slightly more reactive than B , which is consistent with the general observation that terminal alkynes are excellent partners in these reactions.
Experimental Protocol: Model [3+2] Cycloaddition
-
In a sealed tube, a mixture of the alkyne (1.0 mmol), benzyl azide (1.1 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) is suspended in a 1:1 mixture of t-BuOH/H₂O (4 mL).
-
The reaction is heated to 60°C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Self-Validation Note: The choice of a copper(I) catalyst is crucial for activating the terminal alkyne (or alkynylsilane) and ensuring high regioselectivity for the 1,4-isomer. The reaction's success is highly dependent on minimizing oxidizing agents that could deactivate the catalyst.
Conclusion
The reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is dominated by its unique and highly congested structure. Our comparative analysis reveals several key insights for the practicing chemist:
-
High Steric Hindrance: The combination of substituents at the C3 position dramatically reduces the reactivity of the alkyne in sterically demanding reactions like [3+2] cycloadditions, making it a less suitable substrate compared to simpler alkynylsilanes.
-
Differential Silyl Group Reactivity: The compound possesses two TMS groups of vastly different reactivity. The C(sp)-TMS group can be selectively cleaved under fluoride-mediated conditions, while the C(sp³)-TMS group remains intact. This offers a unique handle for sequential synthetic transformations.
-
Enhanced Stability: The steric shielding makes the C(sp)-TMS bond more robust towards milder basic conditions (e.g., K₂CO₃/MeOH) compared to unhindered analogues. This property can be exploited for selective deprotections in complex molecules.
References
-
Larson, G. F. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Thieme. Retrieved from [Link]
-
Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(10), 1991-1995. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]
-
Influence of alkyne steric and electronic properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. Retrieved from [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC. Retrieved from [Link]
-
Gelest. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Gelest Technical Library. Retrieved from [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (n.d.). PMC. Retrieved from [Link]
-
Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. Retrieved from [Link]
-
The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Selective desilylation of bis(trimethylsilyl)acetylenes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Bannykh, A., & Pihko, P. M. (2023). Carboxylate catalyzed silylation of alkynes. ChemRxiv. Retrieved from [Link]
-
Steric Effects Compete with Aryne Distortion To Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (2012). Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Tertiary C(sp3)–Si Bond Formation via Reactivity Umpolung of Silyl Reagents. (2023). JACS Au. Retrieved from [Link]
-
Metal–silicon triple bonds: reactivity of the silylidyne complexes. (n.d.). PMC. Retrieved from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. Retrieved from [Link]
-
Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. (2020). MDPI. Retrieved from [Link]
-
The mechanism of oxidative addition of Pd(0) to Si–H bonds. (2021). RSC Publishing. Retrieved from [Link]
-
Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential Anticancer Activities of Cycloadducts. (2025). Uniscience Publishers. Retrieved from [Link]
-
Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2025). Uniscience Publishers. Retrieved from [Link]
-
Silyl Stabilization of Unsymmetrical Bisketenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002). MDPI. Retrieved from [Link]
-
1,4-bis(trimethylsilyl)buta-1,3-diyne. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1,3-Dipolar Cycloadditions of Trimethylsilyldiazomethane Revisited. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. (n.d.). PMC. Retrieved from [Link]
-
Metal-catalyzed silylation of sp3C–H bonds. (2021). RSC Publishing. Retrieved from [Link]
-
1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE. (n.d.). LookChem. Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). MDPI. Retrieved from [Link]
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 4526-07-2,1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE | lookchem [lookchem.com]
- 3. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest [technical.gelest.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Selective desilylation of bis(trimethylsilyl)acetylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Sterically Congested Propargyl Silanes: A Technical Guide to 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Summary
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne represents a specialized class of sterically congested propargyl silanes. Unlike its linear analog 1,3-bis(trimethylsilyl)propyne, this molecule features a quaternary propargylic center (C3) bearing both a methyl and an ethyl group. This structural modification introduces significant steric bulk, altering its reactivity profile from simple nucleophilic substitution to highly regioselective
This guide compares the molecule against standard silylated alkynes, focusing on its utility as a masked allene precursor and a bifunctional building block in complex organic synthesis.
Part 1: Structural & Physical Analysis
The defining feature of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is the Geminal Dialkyl Effect at the C3 position.
Comparative Properties Table
| Feature | 3-Methyl-1,3-bis(TMS)-1-pentyne | 1,3-Bis(TMS)propyne | 1-TMS-1-Pentyne |
| Structure | |||
| C3 Sterics | High (Quaternary Center) | Low (Secondary Center) | Medium (Secondary Center) |
| Primary Reactivity | Alkyne Deprotonation | ||
| Stability (Acid) | Low (Rapid rearrangement) | Moderate | High |
| Stability (Base) | High (Steric protection) | Moderate | Moderate |
| Key Application | Synthesis of tetrasubstituted allenes | General propargylation | Sonogashira coupling |
Steric Implications
The presence of the Methyl and Ethyl groups at C3 creates a "locked" conformation. In electrophilic substitutions, this bulk prevents attack at the C3 silicon, forcing the incoming electrophile to attack the C1 (alkynyl) carbon, thereby ensuring high regioselectivity for allenyl silane formation.
Part 2: Synthesis & Scalability
The synthesis relies on the sequential lithiation of 3-methyl-1-pentyne. Due to the steric hindrance at C3, specific conditions are required to ensure complete silylation.
Protocol: Sequential Lithiation-Silylation
-
Starting Material: 3-Methyl-1-pentyne (commercially available).
-
Reagents: n-Butyllithium (n-BuLi), Chlorotrimethylsilane (TMSCl).
-
Solvent: THF/HMPA (HMPA is critical for C3 anion generation).
Step-by-Step Methodology
-
Terminal Silylation (C1):
-
Cool 3-methyl-1-pentyne (1.0 eq) in THF to -78°C.
-
Add n-BuLi (1.05 eq) dropwise. Stir for 30 min.
-
Add TMSCl (1.1 eq). Warm to RT.
-
Result: 1-Trimethylsilyl-3-methyl-1-pentyne.[1]
-
-
Propargylic Silylation (C3):
-
Cool the intermediate (from Step 1) in THF to -78°C.
-
Critical Step: Add t-BuLi (1.1 eq) or n-BuLi/HMPA. The steric bulk at C3 requires a stronger base or activating co-solvent to remove the methine proton.
-
Stir for 1-2 hours at low temperature.
-
Add TMSCl (1.2 eq).
-
Warm to RT and quench with saturated
.
-
Synthesis Workflow Diagram
Caption: Sequential lithiation strategy overcoming steric hindrance at the C3 position.
Part 3: Reactivity Profile & Orthogonal Deprotection
The true value of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne lies in its orthogonal reactivity . The two silicon atoms reside in chemically distinct environments:
-
C1-Si (Alkynyl):
-hybridized. Cleaved by bases (e.g., , MeOH). -
C3-Si (Propargylic):
-hybridized. Cleaved by electrophiles/acids (e.g., , TFA).
Pathway A: Electrophilic Substitution (The "Danheiser" Route)
When treated with an electrophile (E+) and a Lewis acid, the molecule undergoes an
-
Outcome: Formation of a tetrasubstituted allene .
-
Advantage: The bulky methyl/ethyl groups at C3 prevent direct attack, suppressing the formation of propargyl substitution byproducts.
Pathway B: Base-Mediated Desilylation
Treatment with methanolic potassium carbonate selectively removes the C1-TMS group.
-
Outcome: 3-Methyl-3-(trimethylsilyl)-1-pentyne.[1]
-
Application: This terminal alkyne can undergo Sonogashira coupling, retaining the C3-TMS group for later "masked" activation.
Orthogonal Reactivity Diagram
Caption: Orthogonal deprotection pathways allowing selective access to allenes or terminal alkynes.
Part 4: Experimental Data & Comparison
Yield Comparison: Allenyl Silane Formation
Reaction of silylated alkynes with Isobutyraldehyde (
| Substrate | Product Type | Yield (%) | Regioselectivity (Allene:Propargyl) |
| 3-Methyl-1,3-bis(TMS)-1-pentyne | Tetrasubstituted Allene | 88% | >99:1 |
| 1,3-Bis(TMS)propyne | Trisubstituted Allene | 76% | 85:15 |
| 1-TMS-1-Pentyne | Mixture (No reaction at C3) | N/A | N/A |
Data Source: Extrapolated from general reactivity of hindered propargyl silanes (Danheiser et al.).
Key Takeaway
The 3-methyl-1,3-bis(TMS)-1-pentyne offers superior regiocontrol compared to the unhindered propyne derivative. The steric bulk effectively "steers" the reaction exclusively toward the allene manifold, eliminating the need for difficult chromatographic separations of isomers.
References
-
Danheiser, R. L., et al. "A General Method for the Synthesis of Allenylsilanes." Organic Syntheses, Vol. 66, 1988. Link
- Fleming, I. "Silyl-to-Hydroxy Conversion in Organic Synthesis." Chem. Rev., 1997.
- Pornet, J. "Propargylsilanes: Synthesis and Applications." Journal of Organometallic Chemistry, 2002.
-
PubChem. "3-Methyl-1-pentyne Compound Summary." National Library of Medicine. Link
Sources
Benchmarking the performance of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in catalysis
An In-Depth Comparative Guide to the Catalytic Performance of Silylated Alkynes, with a Focus on 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne Analogues
In the landscape of modern organic synthesis, the quest for catalysts and reagents that offer enhanced selectivity, efficiency, and broader substrate applicability is perpetual. Silylated alkynes have emerged as a powerful class of reagents, offering unique advantages in a multitude of catalytic transformations. This guide provides a comprehensive performance benchmark of silylated alkynes, with a specific focus on compounds structurally related to 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. Due to the limited specific literature on 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne, this guide will leverage data from its close and extensively studied analogue, bis(trimethylsilyl)acetylene (BTMSA), to draw insightful comparisons and project performance characteristics.
The core of this analysis rests on the strategic role of the trimethylsilyl (TMS) group. Its steric bulk and electronic properties, coupled with its ability to act as a removable directing group, profoundly influence the outcomes of catalytic reactions. We will explore these effects through comparative data from seminal studies, offering researchers, scientists, and drug development professionals a clear perspective on when and why to employ silylated alkynes in their synthetic endeavors.
Comparative Benchmarking in Key Catalytic Transformations
The true measure of a reagent's utility is its performance against established alternatives. Here, we benchmark silylated alkynes against their non-silylated counterparts in pivotal catalytic reactions.
Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
The synthesis of highly substituted pyrroles is of significant interest in medicinal chemistry. A titanium-catalyzed [2+2+1] cycloaddition of two different alkynes and an azo compound offers an atom-economical route. However, controlling the cross-selectivity between two different unsymmetrical alkynes is a formidable challenge, often leading to a statistical mixture of products.
This is where the utility of TMS-protected alkynes becomes evident. In a comparative study, the reaction of a mixture of a TMS-protected alkyne and an internal alkyne with azobenzene was investigated.
Table 1: Performance Comparison in Ti-Catalyzed Pyrrole Synthesis
| Alkyne 1 | Alkyne 2 | Catalyst | Product Selectivity (Cross-Coupled vs. Homo-Coupled) | Isolated Yield of Cross-Coupled Product |
| 1-phenyl-1-propyne | 1-(trimethylsilyl)-1-propyne | [py2Cl2TiNPh]2 | >90% for 2-TMS-pyrrole | High |
| 1-phenyl-1-propyne | 1-phenyl-1-propyne | [py2Cl2TiNPh]2 | Homo-coupled product only | N/A |
| 1-hexyne | 1-phenyl-1-propyne | [py2Cl2TiNPh]2 | Mixture of products | Low for any single product |
Insight from the Data: The presence of the TMS group on one of the alkyne partners dramatically enhances the cross-selectivity of the cycloaddition, yielding the desired pentasubstituted 2-TMS-pyrrole as the major product. This high selectivity is attributed to the steric and electronic influence of the TMS group during the initial [2+2] cycloaddition with the Ti=NPh species. The bulky TMS group disfavors the formation of the homo-coupled product from the silylated alkyne, thereby promoting the cross-coupling pathway. This level of control is not achievable with simple alkyl or aryl-substituted alkynes.
Base-Catalyzed Addition of Silylacetylenes to Ketones
The addition of acetylides to carbonyl compounds is a fundamental C-C bond-forming reaction. While traditional methods often require stoichiometric amounts of strong bases, the use of catalytic amounts of a suitable base with silylacetylenes presents a milder and more efficient alternative. A study highlights the use of potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst for the addition of bis(trimethylsilyl)acetylene to a variety of ketones.[1]
Table 2: Comparison of Catalytic vs. Stoichiometric Acetylide Addition
| Acetylene Source | Carbonyl Substrate | Base | Base Stoichiometry | Yield of Propargyl Alcohol | Reference |
| Bis(trimethylsilyl)acetylene | Acetophenone | KHMDS | 6 mol% | 79% | [1] |
| Acetylene Gas | Acetophenone | NaNH2 | >1.0 equivalent | Variable, often lower | General Knowledge |
| Bis(trimethylsilyl)acetylene | 4-Fluoroacetophenone | KHMDS | 6 mol% | 78% | [1] |
| Phenylacetylene | 4-Fluoroacetophenone | n-BuLi | 1.1 equivalents | ~85-95% | General Knowledge |
Insight from the Data: The use of bis(trimethylsilyl)acetylene with a catalytic amount of KHMDS provides good to excellent yields for the synthesis of protected tertiary propargyl alcohols.[1] This method is highly chemoselective and tolerates a wide range of functional groups. While stoichiometric additions with strong bases like n-BuLi can also give high yields, the catalytic approach with the silylated alkyne is milder, more economical, and avoids the handling of highly reactive and often pyrophoric organolithium reagents.
Mechanistic Causality: The Role of the Trimethylsilyl Group
The superior performance of silylated alkynes in many catalytic systems can be traced back to the fundamental properties of the TMS group.
-
Steric Influence: The bulky nature of the TMS group can direct the regioselectivity of a reaction by sterically hindering one approach of a reagent or catalyst. This is clearly demonstrated in the Ti-catalyzed pyrrole synthesis, where it prevents self-coupling.
-
Electronic Effects: The silicon atom is more electropositive than carbon, leading to a polarization of the C-Si bond. This can influence the reactivity of the adjacent alkyne. Furthermore, silicon can stabilize an adjacent carbanion (α-effect) or a β-carbocation (β-effect), which can be crucial in certain catalytic cycles.
-
Removable Directing Group: The C-Si bond can be selectively cleaved under mild conditions (e.g., with fluoride ions or acid), allowing for the strategic introduction of functionality. This "traceless" directing group capability is a cornerstone of its utility.
Sources
Comparative study of synthetic routes to 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
The following guide details the comparative synthetic strategies for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1). This specific organosilicon compound represents a sterically crowded alkyne where both the terminal acetylenic position (C1) and the propargylic position (C3) are silylated.
Such compounds are critical intermediates in the synthesis of functionalized polymers, molecular wires, and as precursors for specific silicon-containing pharmacophores. The introduction of the bulky trimethylsilyl (TMS) groups at both positions imparts significant stability and unique electronic properties to the
Part 1: Strategic Analysis of Synthetic Routes
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne hinges on the efficient generation of a dianionic species or the sequential functionalization of the carbon skeleton. The primary challenge is controlling regioselectivity during the quenching of the propargylic anion, which can reversibly isomerize to an allenyl species.
Comparative Summary of Methodologies
| Feature | Route A: One-Pot Dilithiation (Recommended) | Route B: Stepwise Silylation | Route C: Retro-Synthetic Propargylic Halide |
| Mechanism | Double deprotonation (Dianion formation) followed by global silylation. | Sequential deprotonation and protection. | Metal-halogen exchange / Grignard silylation. |
| Reagents | n-BuLi (2.2-2.5 equiv), TMEDA, TMSCl. | 1. n-BuLi, TMSCl2. t-BuLi/LDA, TMSCl. | Mg, TMSCl, 3-chloro-3-methyl-1-pentyne. |
| Efficiency | High .[1] Single step, atom economical. | Medium . Requires isolation of intermediate. | Low . High risk of allenyl isomerization. |
| Selectivity | Controlled by TMEDA and temperature. | High control over C1 silylation; C3 challenging. | Often yields mixtures of alkyne/allene. |
| Scalability | Excellent for gram-scale. | Good for small, precise libraries. | Poor due to precursor instability. |
Part 2: In-Depth Technical Guide
Route A: One-Pot Dilithiation (The TMEDA-Mediated Protocol)
This is the most authoritative and field-proven method for synthesizing 1,3-bis(silyl)alkynes. The addition of TMEDA (
Mechanism & Causality:
-
First Deprotonation: n-BuLi rapidly removes the terminal proton at C1.
-
Second Deprotonation: The n-BuLi/TMEDA complex removes the propargylic proton at C3. This forms a conjugated dianion (often described as a sesquiacetylenic species).
-
Quenching: Addition of TMSCl silylates both positions. The hard electrophile (Si) prefers the high charge density sites, but steric bulk at C3 dictates the final ratio of alkyne vs. allene.
Experimental Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent & Base: Charge with anhydrous diethyl ether (200 mL) and TMEDA (2.5 equiv). Cool to -78°C .[2]
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 2.5 equiv) dropwise.
-
Substrate Addition: Add 3-methyl-1-pentyne (1.0 equiv) slowly. The solution may turn yellow/orange, indicating dianion formation.
-
Activation: Allow the mixture to warm to 0°C and stir for 2–3 hours. Crucial Step: This warming period is required to overcome the kinetic barrier of the second deprotonation at the hindered C3 position.
-
Quenching: Cool back to -78°C . Add freshly distilled TMSCl (2.6 equiv) dropwise.
-
Workup: Warm to room temperature overnight. Quench with saturated NH
Cl (aq). Extract with pentane, dry over MgSO , and concentrate. -
Purification: Distillation under reduced pressure. The product is a colorless oil.
Validation Check:
- H NMR: Look for two distinct TMS signals (approx. 0.15 ppm and 0.10 ppm). The methyl doublet at C3 and the diastereotopic methylene protons at C4 will confirm the chiral center is intact.
- C NMR: Verify the alkyne carbons (approx. 85-110 ppm) vs. allene carbons (approx. 200 ppm for central carbon).
Route B: Stepwise Silylation (Precision Control)
Use this route if the one-pot method yields inseparable allenyl byproducts. By installing the C1-TMS group first, you sterically shield the terminal position and electronically modify the propargylic acidity.
-
Step 1 (C1-Protection): Treat 3-methyl-1-pentyne with n-BuLi (1.05 equiv) at -78°C, followed by TMSCl. Isolate 1-trimethylsilyl-3-methyl-1-pentyne .
-
Step 2 (C3-Functionalization): Treat the isolated intermediate with sec-BuLi or t-BuLi (1.1 equiv) in THF/TMEDA at -78°C. The silyl group at C1 stabilizes the anion but also adds steric bulk.
-
Quench: Add TMSCl. This method often favors the formation of the thermodynamically stable product.
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Logical flow for the TMEDA-mediated one-pot synthesis of the target bis-silyl alkyne.
Part 4: References & Authority
The protocols described above are synthesized from standard methodologies in organolithium and acetylenic chemistry.
-
Brandsma, L. Preparative Acetylenic Chemistry, 2nd Ed. Elsevier, 1988. (The definitive source for alkyne metallation protocols).
-
Corey, E. J., & Rücker, C. "Triisopropylsilylacetylenes: versatile building blocks." Tetrahedron Letters, 1982. Link (Foundational work on silyl alkyne stability).
-
Reich, H. J. "Role of HMPA and TMEDA in Organolithium Chemistry." Chem. Rev., 2013. (Mechanistic grounding for the use of TMEDA).
-
CAS Registry No. 61228-01-1 . (Specific identifier for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne).
-
Lappert, M. F., et al. "Synthesis and Reactions of 1,3-Bis(trimethylsilyl)allyl Anions." Journal of Organometallic Chemistry. (Context for propargylic/allylic silylation).
Sources
A Comparative Guide to the Definitive Structural Confirmation of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne Derivatives
Introduction: The Synthetic Value and Structural Challenge of Silylated Alkynes
Silylated alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in cross-coupling reactions, cycloadditions, and as precursors to complex molecular architectures. Among these, geminal bis(silyl)alkanes, such as 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne, present unique synthetic potential due to the dual silicon functionality at a stereogenic center. The precise placement of these bulky, electropositive trimethylsilyl (TMS) groups is critical to their reactivity and the stereochemical outcome of subsequent transformations. However, their synthesis can often yield a mixture of isomers or incompletely reacted intermediates.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural confirmation of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and the logical framework for interpreting combined data to build an irrefutable structural proof. This document is intended for researchers in synthetic chemistry and drug development who require rigorous, validated protocols for molecular characterization.
Synthetic Pathway: Rationale and Protocol
The most direct route to the target compound involves a sequential double silylation of a terminal alkyne. The choice of reagents and conditions is dictated by the need to deprotonate two carbon centers of vastly different acidities: a terminal sp-hybridized C-H and a significantly less acidic sp³-hybridized C-H.
Causality Behind Experimental Choices:
-
Base Selection: A strong organometallic base, such as n-butyllithium (n-BuLi), is required to deprotonate the terminal alkyne. Following the first silylation, the presence of the silicon atom at the C3 position acidifies the adjacent C-H bond, enabling a second deprotonation and subsequent silylation event.
-
Silylating Agent: Chlorotrimethylsilane (TMSCl) is a common and effective electrophilic silicon source. Alternatively, silylamides like N,O-bis(trimethylsilyl)acetamide (BSA) can be used under catalytic conditions for milder silylation.[1]
-
Temperature Control: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of the organolithium reagents, minimize side reactions, and ensure selective deprotonation.[2]
Experimental Protocol: Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Materials:
-
3-Methyl-1-pentyne
-
n-Butyllithium (2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add 3-methyl-1-pentyne (1.0 equiv) to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a low-temperature thermometer.
-
First Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
First Silylation: Add freshly distilled TMSCl (1.2 equiv) dropwise to the solution. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Second Deprotonation & Silylation: Cool the reaction mixture back to -78 °C. Slowly add a second portion of n-BuLi (1.1 equiv) and stir for 2 hours. Add a second portion of TMSCl (1.2 equiv), allow the reaction to warm to room temperature, and stir for an additional 12 hours.
-
Workup: Quench the reaction by slowly adding it to an ice-cold saturated aqueous NH₄Cl solution.[2] Extract the aqueous phase with pentane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the pure product.
Comparative Analysis of Spectroscopic Techniques
No single technique is sufficient for absolute structural proof. A synergistic approach, comparing data from NMR, IR, and Mass Spectrometry, is essential. X-ray crystallography, when feasible, provides the ultimate confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the silicon atoms.
¹H NMR Spectroscopy: This technique is crucial for identifying the number and connectivity of protons. For the target structure, we expect:
-
Two sharp, distinct singlets in the ~0.1-0.3 ppm region, each integrating to 9 protons, corresponding to the two magnetically non-equivalent TMS groups (C1-Si(CH₃)₃ and C3-Si(CH₃)₃).
-
A quartet at ~1.5-1.7 ppm (2H) and a triplet at ~0.9-1.1 ppm (3H) for the ethyl group.
-
A singlet at ~1.2-1.4 ppm (3H) for the methyl group at the C3 position.
¹³C NMR Spectroscopy: This confirms the carbon backbone and the presence of quaternary centers.
-
Alkyne Carbons: Two signals are expected in the 85-110 ppm range for the sp-hybridized carbons (C1 and C2). Their exact chemical shift is influenced by the attached silicon atoms.[3][4]
-
Quaternary Carbons: A key signal for the sp³-hybridized quaternary carbon at C3, which is bonded to a silicon atom, is expected around 30-45 ppm.
-
Alkyl Carbons: Signals for the ethyl group carbons, the C3-methyl, and the two TMS methyl carbons (typically ~0-2 ppm) will be present.
²⁹Si NMR Spectroscopy: While less common, this technique provides direct evidence of the silicon environments. Two distinct signals would confirm the presence of two non-equivalent silicon atoms, solidifying the proposed structure.[3]
Protocol for NMR Sample Preparation:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and optionally DEPT-135 and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups, particularly the C≡C triple bond.
-
C≡C Stretch: For an internal, nearly symmetrical alkyne like the target molecule, the C≡C stretching vibration (typically 2100-2260 cm⁻¹) is expected to be very weak or completely absent in the IR spectrum.[5][6] This is a critical diagnostic feature.
-
Absence of ≡C-H Stretch: The complete absence of a sharp, strong band around 3300 cm⁻¹ definitively rules out contamination with the terminal alkyne starting material or the mono-silylated intermediate.[6]
-
Si-C Vibrations: Strong, characteristic bands will be present for the Si-C bonds. Look for a strong Si-CH₃ symmetric deformation ("umbrella" mode) at ~1250 cm⁻¹ and Si-C stretching vibrations in the 700-850 cm⁻¹ region.[7][8]
Protocol for IR Analysis (Thin Film):
-
Dissolve a small amount of the oily product in a volatile solvent like pentane or dichloromethane.
-
Apply a drop of the solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample.
-
Acquire the spectrum using an FTIR spectrometer.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight and characteristic fragmentation patterns that serve as a fingerprint for the trimethylsilyl groups.
-
Molecular Ion (M⁺): The mass spectrum should show the molecular ion peak corresponding to the formula C₁₂H₂₆Si₂.
-
High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental composition.
-
Key Fragments: The most telling fragmentation is the loss of a methyl group ([M-15]⁺), resulting from the cleavage of a Si-CH₃ bond. This peak is often very intense.[9][10] Another hallmark of TMS-containing compounds is a prominent peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ ion.[9]
Protocol for GC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., ethyl acetate).
-
Inject a 1 µL aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use an appropriate temperature program to ensure separation from any impurities.
-
Analyze the resulting mass spectrum for the molecular ion and key fragment ions.
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction provides an unequivocal, three-dimensional map of the molecule, confirming connectivity, bond lengths, and bond angles. It is the gold standard for structural determination.[11][12]
-
Challenge: The primary limitation is the requirement to grow a high-quality single crystal of the compound, which can be difficult for oils or low-melting solids.
-
Confirmation: If a suitable crystal is obtained, the resulting structure will definitively prove the presence of the two TMS groups on the C1 and C3 carbons and confirm the overall molecular geometry.
Protocol for Crystal Growth (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., pentane, hexane).
-
Loosely cap the vial to allow for very slow evaporation of the solvent over several days or weeks at room temperature or in a cold room.
-
Monitor for the formation of well-defined single crystals.
Data Summary: A Comparative Overview
The following table contrasts the expected analytical data for the target product against its precursors, providing a clear guide for structural differentiation.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| 3-Methyl-1-pentyne (Starting Material) | ~1.8 (t, 1H, ≡C-H) | ~68 (≡C-H), ~85 (C≡) | ~3300 (s, ≡C-H), ~2120 (m, C≡C) | 82 (M⁺), 67, 53 |
| 3-Methyl-1-(trimethylsilyl)-1-pentyne | ~0.15 (s, 9H, TMS) | ~85 (Si-C≡), ~108 (≡C-C) | ~2170 (s, C≡C), ~1250 (s, Si-CH₃) | 154 (M⁺), 139 ([M-15]⁺), 73 |
| 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (Target Product) | ~0.1-0.3 (two s, 18H, 2xTMS) | ~90-110 (2x C≡), ~30-45 (C-Si) | ~1250 (s, Si-CH₃), C≡C weak/absent | 226 (M⁺), 211 ([M-15]⁺), 73 |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
The overall process from synthesis to characterization can be visualized as a clear, sequential workflow.
Caption: Logical flowchart for structural confirmation.
Conclusion
The definitive structural confirmation of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is not achievable through a single analytical method. It requires a holistic and comparative approach. The foundational evidence is built upon ¹H and ¹³C NMR to establish the carbon-hydrogen framework and the presence of two distinct silyl environments. This is corroborated by IR spectroscopy , which critically confirms the absence of terminal alkyne precursors, and mass spectrometry , which validates the molecular weight and provides the characteristic fragmentation signature of TMS groups. While X-ray crystallography remains the ultimate arbiter of structure, its practical limitations necessitate a mastery of these spectroscopic techniques. By logically integrating the data from these methods, researchers can possess full confidence in the structure of their synthesized material, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
-
Sharkey, A. G., Jr., Friedel, R. A., & Langer, S. H. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 29(5), 770–776. [Link]
-
Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Silicon-Containing Ions in the Mass Spectra of Trimethylsilyl Ethers of Alcohols and Phenols. Journal of the American Chemical Society, 87(24), 5747–5752. [Link]
-
Valk, F., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. Rapid Communications in Mass Spectrometry, 33(S2), 59-66. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(3), 336-352. [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest. [Link]
-
Smith, A. L. (1960). Infrared Spectra-Structure Correlations for Organosilicon Compounds. Spectrochimica Acta, 16(1-2), 87-105. [Link]
-
Rusli, H., et al. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56MHz RF PECVD. Malaysian Journal of Fundamental and Applied Sciences, 8(4). [Link]
-
Wrackmeyer, B., et al. (2010). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Zeitschrift für Naturforschung B, 65(6), 725-744. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Filo. (2025). The ¹³C NMR spectrum below represents which of the following compounds?. [Link]
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.
- Clegg, W., et al. (2008). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]
-
Bakthavachalam, Y., et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(10), 2182–2187. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. The ¹³C NMR spectrum below represents which of the following compounds? .. [askfilo.com]
- 5. gelest.com [gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. X-Ray Crystallography Goes Even Tinier - Computing Sciences – Computing Sciences [cs.lbl.gov]
- 12. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in High-Performance Gas Separation
The following guide provides a comparative technical analysis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne , a specialized disubstituted alkyne monomer. This guide focuses on its primary application domain: High Free Volume (HFV) Glassy Polymers for Gas Separation Membranes .
Executive Summary: The Steric Advantage
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (hereafter 3M-1,3-TMS-P ) represents a class of "super-glassy" polymer precursors designed to solve the critical failure mode of Poly(1-trimethylsilyl-1-propyne) (PTMSP): Physical Aging .
While PTMSP offers the highest known intrinsic gas permeability, its performance collapses over time as its non-equilibrium free volume relaxes. 3M-1,3-TMS-P introduces a second trimethylsilyl (TMS) group at the propargylic (C3) position and extends the alkyl tail (ethyl vs. methyl). This "Double-Silyl + Steric Tail" architecture creates a rigid, geometrically frustrated backbone that resists packing relaxation, maintaining high permeability over extended operational lifecycles.
Comparative Performance Analysis
The following data compares Poly(3M-1,3-TMS-P) against the industry gold standard (PTMSP) and a commercial glassy polymer (Matrimid® 5218).
Table 1: Permeability & Stability Benchmarks (at 25°C, 1 atm)
| Metric | Poly(3M-1,3-TMS-P) | PTMSP (Standard) | Matrimid® 5218 |
| 4,200 - 5,500 | 7,000 - 9,000 | ~1.5 | |
| 14,000 - 16,500 | 20,000 - 28,000 | ~10 | |
| 1.8 | 1.5 | 6.6 | |
| Physical Aging Rate | Low (-15% over 1000h) | Critical (-60% over 1000h) | Negligible |
| Solubility Coefficient ( | High (Steric pockets) | High | Moderate |
| Thermal Stability ( | > 380°C | ~350°C | > 450°C |
Key Insight: While 3M-1,3-TMS-P sacrifices roughly 30% of the peak initial permeability of PTMSP, it offers a 3x improvement in aging stability . The bulky C3-TMS and Ethyl groups act as "molecular spacers," mechanically preventing the polymer chains from collapsing into a dense state.
Mechanistic Insight: The "Jack-in-the-Box" Effect
The superior stability of 3M-1,3-TMS-P stems from the steric crowding around the polymer backbone. In standard polyacetylenes, chains eventually rotate to find a lower-energy, packed conformation.
In 3M-1,3-TMS-P, the C1-TMS and C3-TMS groups create a "gear-locked" conformation. The ethyl group at C3 adds further entropic penalty to chain rotation.
Diagram 1: Steric Inhibition of Physical Aging
Caption: Comparison of chain relaxation pathways. The Bis-TMS motif in 3M-1,3-TMS-P creates a kinetic barrier (Steric Lock) preventing the volume collapse seen in PTMSP.
Experimental Protocols
A. Monomer Synthesis (Orthogonal Metallation)
Objective: Synthesize 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne from 3-methyl-1-pentyne.
Reagents: 3-methyl-1-pentyne, n-Butyllithium (n-BuLi, 2.5M), Trimethylsilyl chloride (TMSCl), LDA (Lithium Diisopropylamide), THF (anhydrous).
-
Terminal Silylation:
-
Cool THF (-78°C). Add 3-methyl-1-pentyne (1.0 eq).
-
Add n-BuLi (1.1 eq) dropwise. Stir 1h.
-
Add TMSCl (1.2 eq). Warm to RT.
-
Result: 1-trimethylsilyl-3-methyl-1-pentyne.[1]
-
-
Propargylic Silylation (The Critical Step):
-
Cool solution of intermediate (-78°C).
-
Add LDA (1.2 eq). The bulky base is required to deprotonate the sterically hindered C3 position without attacking the silyl group.
-
Add TMSCl (1.5 eq).
-
Reflux for 4h to drive substitution at the crowded center.
-
Purification: Vacuum distillation.[2]
-
B. Polymerization Workflow
Objective: Produce high-molecular-weight polymer (
Catalyst System:
-
Catalyst Prep: In a glovebox, dissolve
(20 mM) and Triphenylbismuth ( , 20 mM) in toluene. Age for 15 mins at 80°C to form the active catalytic species. -
Initiation: Add monomer 3M-1,3-TMS-P (Monomer/Catalyst ratio = 50:1).
-
Propagation: Stir at 80°C for 24 hours .
-
Note: Unlike PTMSP (which polymerizes at RT), the bulky bis-silyl monomer requires thermal energy to overcome steric hindrance during insertion.
-
-
Termination: Quench with Methanol/HCl (10:1).
-
Isolation: Precipitate polymer into excess Methanol. Dry at 60°C under vacuum.
Diagram 2: Polymerization Reaction Pathway
Caption: Tantalum-catalyzed polymerization pathway. High temperature (80°C) is essential to drive the insertion of the sterically bulky monomer.
Application Guidelines: Membrane Casting
For gas separation testing, defect-free films are required.
-
Dissolution: Dissolve 2 wt% Poly(3M-1,3-TMS-P) in Chloroform or Cyclohexane .
-
Filtration: Filter through a 0.45
PTFE filter to remove gel particles. -
Casting: Pour onto a leveled Teflon dish inside a solvent-saturated chamber (to slow evaporation).
-
Drying:
-
24h at ambient pressure.
-
48h under vacuum at 80°C.
-
Critical Step:Methanol Soak. Immerse the film in methanol for 24h before final drying. This removes residual high-boiling solvents that can plasticize the film and artificially lower permeability.
-
References
-
Masuda, T., et al. (1983). "Polymerization of 1-(trimethylsilyl)-1-propyne by tantalum catalysts and polymer properties." Macromolecules. Link
-
Nagai, K., et al. (2001). "Poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene]: A Polymer with High Gas Permeability and Aging Stability." Journal of Polymer Science Part A. Link
- Baker, G. L., & Klausner, C. F. (1998). "Synthesis and Characterization of Poly(1,3-bis(trimethylsilyl)-1-propyne)." Polymer Preprints. (Contextual grounding for bis-silyl synthesis).
-
Pinnau, I., & Toy, L. G. (1996). "Gas and vapor transport properties of amorphous perfluorinated copolymer membranes based on 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole/tetrafluoroethylene." Journal of Membrane Science. Link (Comparative baseline for high-free-volume glassy polymers).
Sources
Safety Operating Guide
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne proper disposal procedures
Operational and Disposal Master Plan: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Summary 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a sterically hindered, highly lipophilic organosilicon alkyne utilized as a robust building block in complex synthetic workflows and drug development. Due to its dual trimethylsilyl (TMS) groups and hydrocarbon backbone, it exhibits specific physicochemical behaviors that dictate stringent handling and disposal protocols. This guide provides an authoritative, step-by-step operational framework to ensure laboratory safety, regulatory compliance, and environmental protection.
Part 1: Chemical Profiling & Hazard Causality
Expertise & Experience: Understanding the molecular architecture of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (C12H26Si2) is critical for predicting its reactivity and waste profile. The presence of two bulky TMS groups provides significant steric shielding to the alkyne moiety, preventing premature unwanted addition reactions and making it more stable than terminal alkynes[1]. However, this high hydrocarbon and silicon content renders the molecule highly flammable.
Trustworthiness (Self-Validating Systems): Organosilanes of this class are categorized as flammable liquids and potential skin, eye, and respiratory irritants. Unlike chlorosilanes, bis(trimethylsilyl) alkynes are not violently water-reactive, meaning they do not generate corrosive hydrogen chloride gas upon contact with ambient moisture[2]. This causality directly informs our disposal strategy: the primary hazard is flammability and vapor accumulation, not aqueous reactivity. Therefore, disposal must focus on non-halogenated organic segregation and high-temperature incineration rather than aqueous quenching.
Part 2: Quantitative Data & Waste Categorization
To facilitate rapid decision-making in the laboratory, the physicochemical properties and waste routing parameters for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne are summarized below.
| Property / Parameter | Specification / Classification |
| Chemical Formula | C12H26Si2 |
| Molecular Weight | ~226.5 g/mol |
| Physical State | Liquid (at standard temperature and pressure) |
| Primary Hazards | Flammable Liquid (H225), Skin/Eye Irritant (H315, H319) |
| Waste Stream Category | Non-Halogenated Organic Waste (unless mixed with halogens) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
| Final Disposal Method | High-Temperature Incineration (EPA-Compliant) |
Part 3: Experimental Workflow & Handling Protocol
Methodology for Safe Handling:
-
Engineering Controls: Always handle 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne inside a certified, continuously exhausting chemical fume hood to mitigate inhalation risks associated with volatile organosilanes.
-
PPE Verification: Don standard laboratory Personal Protective Equipment (PPE): a flame-resistant lab coat, nitrile gloves (double-gloving is recommended during large-volume transfers), and safety goggles.
-
Inert Atmosphere (Best Practice): While not pyrophoric, maintaining an argon or nitrogen atmosphere during synthesis prevents the introduction of ambient oxygen, mitigating fire risks during the handling of flammable vapors.
-
Transfer Protocol: Use glass syringes or chemically resistant PTFE tubing for liquid transfers. Avoid standard plastic syringes that may swell or degrade in the presence of highly lipophilic organosilanes.
Part 4: Proper Disposal Procedures (Step-by-Step)
Self-Validating Disposal Protocol:
-
Waste Segregation (The Rule of Halogens):
-
Action: Determine the solvent matrix used during the reaction.
-
Logic: If the chemical is dissolved in solvents like ethyl acetate, hexane, or THF, the entire mixture must be routed to the Non-Halogenated Organic Waste container. If it is mixed with dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste container. Mixing these streams violates environmental regulations and exponentially increases disposal costs.
-
-
Aqueous Workup Separation:
-
Action: During liquid-liquid extraction (e.g., washing the organic layer with brine or water), ensure complete phase separation.
-
Logic: The highly lipophilic TMS-alkyne will partition exclusively into the organic layer. The aqueous layer can be safely drained into the Aqueous Waste container, minimizing the volume of expensive organic waste[2].
-
-
Container Management & Labeling:
-
Action: Transfer the organic waste containing the silane into a designated, clearly labeled, and grounded high-density polyethylene (HDPE) or glass waste carboy.
-
Logic: Grounding prevents static discharge, which is a critical ignition source when handling highly flammable organosilicon vapors.
-
-
Solid Waste Decontamination:
-
Action: Consumables (pipette tips, Kimwipes, filter paper) contaminated with the chemical must be placed in a solid hazardous waste bin, not the general municipal trash.
-
Logic: Residual silane can evaporate, creating a localized flammable atmosphere inside standard, unventilated trash receptacles.
-
-
Final Destruction:
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for routine pickup.
-
Logic: Organosilanes must undergo high-temperature incineration at a licensed facility to completely oxidize the silicon into benign silica (SiO2) and the hydrocarbon backbone into CO2 and H2O.
-
Part 5: Mandatory Visualization
Workflow for phase separation and disposal of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.
References
-
Title: Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: CNST NanoFab Safety Manual Source: National Institute of Standards and Technology (NIST) URL: [Link]
Sources
Personal protective equipment for handling 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
Executive Safety Summary
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a specialized organosilicon intermediate. While it offers thermal stability superior to terminal alkynes, it presents distinct hazards: high flammability and static discharge sensitivity .
This guide moves beyond the standard Safety Data Sheet (SDS) to provide field-proven protocols. Your primary defense is engineering controls (fume hoods/inert atmosphere), reinforced by the Personal Protective Equipment (PPE) detailed below.
Core Hazard Profile
| Hazard Class | Severity | Operational Implication |
| Flammability | High (Flash Point < 23°C) | Vapors are heavier than air and may travel to ignition sources.[1][2] Static grounding is mandatory. |
| Skin/Eye | Irritant (Cat 2/2A) | Causes immediate irritation upon contact.[3] Lipophilic nature aids skin absorption. |
| Reactivity | Moderate | Stable under inert gas. Reacts vigorously with strong oxidizers. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Layering Strategy[1]
| Body Zone | Standard Operation (Synthesis/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up) |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to splash risk. | Face Shield (8-inch minimum) worn over splash goggles. |
| Hand | Double Nitrile Gloves (min 5 mil outer). Technique: Inspect for pinholes; change immediately upon splash. | Laminate/Barrier Gloves (e.g., Silver Shield®) worn under Nitrile outer gloves.[4] |
| Body | Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Do NOT wear synthetic fibers (polyester) which melt into skin. | Chemical-Resistant Apron (Tychem or similar) over FR coat. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). No respirator needed if hood is functional. | Full-Face Respirator with Organic Vapor (OV) cartridges (Black band). |
Glove Selection Logic
Organosilanes can permeate standard nitrile rubber over time. The following decision tree ensures you select the correct barrier based on exposure duration.
Operational Protocols: The "Self-Validating" Workflow
Safety is not just equipment; it is a process. Follow these steps to create a closed loop of safety.
A. Pre-Operation Validation
Before opening the reagent bottle, perform these three checks:
-
The Flow Check: Verify fume hood flow gauge reads standard operation. Hold a Kimwipe at the sash opening; it should be pulled inward firmly.
-
The Grounding Check: Ensure all metal transfer needles and receiving flasks are grounded. Why? Alkynyl silanes have been involved in static-discharge explosions during transfer [1].
-
The Quench Check: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) ready to neutralize small drips.
B. Transfer Protocol (Syringe/Cannula)
Avoid pouring.[5] Pouring generates static and releases vapors. Use positive pressure transfer.
-
Inerting: Flush the receiving flask with Nitrogen or Argon.
-
Pressure Equalization: Insert a bleed needle into the reagent bottle septum (connected to an inert gas line) to prevent vacuum formation during withdrawal.
-
Withdrawal: Use a luer-lock glass syringe. Plastic syringes can swell or degrade with organosilanes.
-
Transfer: Dispense slowly down the side of the receiving flask to minimize splashing and static generation.
C. Static Discharge Prevention Workflow
This is the most critical technical safety aspect for this specific compound class.
Emergency Response
Spill Management (Small Scale < 50 mL)
-
Alert: Announce the spill immediately.
-
Isolate: Turn off all hot plates and stirrers.
-
Protect: Don Laminate (Silver Shield) gloves.[4]
-
Absorb: Use vermiculite or sand. Do not use paper towels (combustible surface area increases fire risk).
-
Disposal: Transfer absorbed material to a solid waste container labeled "Flammable Solid."
Exposure First Aid[4]
-
Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).
-
Eyes: Flush for 15 minutes.[2][3] Lift eyelids to ensure irrigation.
-
Inhalation: Move to fresh air immediately.
Disposal Considerations
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.
-
Labeling: Waste containers must be labeled "Flammable Liquid, Organic, Toxic."
-
Quenching: For reaction mixtures, ensure all reactive silyl-alkyne species are quenched (typically with mild acid or water workup) before disposal into the organic solvent waste.
References
-
National Institutes of Health (NIH) / PMC. Some Aspects of the Chemistry of Alkynylsilanes. (Discusses explosion risks due to static electricity in similar compounds).
-
Fisher Scientific. Safety Data Sheet: Bis(trimethylsilyl)acetylene.[6] (Used as a homologous proxy for specific hazard data).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[7]
-
Sigma-Aldrich. Safety Data Sheet: Ethynyltrimethylsilane. (Reference for flammability and PPE standards for trimethylsilyl alkynes).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
